molecular formula C9H19N B561385 2-(2-Methylcyclohexyl)ethan-1-amine CAS No. 102450-00-0

2-(2-Methylcyclohexyl)ethan-1-amine

Cat. No.: B561385
CAS No.: 102450-00-0
M. Wt: 141.258
InChI Key: BXKLFCREVJPUJY-UHFFFAOYSA-N
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Description

2-(2-Methylcyclohexyl)ethan-1-amine is a chiral, aliphatic amine building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a cyclohexane ring with a methyl substituent and a flexible ethanamine chain, makes it a valuable precursor for constructing more complex molecules with potential biological activity. Researchers utilize this compound in the exploration of new pharmacophores, particularly in the development of ligands for G-protein coupled receptors and other central nervous system targets, where the conformational restraint of the cyclohexyl ring can enhance binding affinity and selectivity . In material science, this amine serves as a key intermediate in the synthesis of advanced polymers and corrosion inhibitors, leveraging the reactivity of the primary amine group for condensation reactions and salt formation . Furthermore, its potential application extends to the field of catalysis, where it can be employed in the design of novel ligands for transition metal complexes or as an organocatalyst itself. As a constrained analog of simpler alkylamines, this compound provides a versatile scaffold for investigating structure-activity relationships and for the chemo-catalytic synthesis of high-value fine chemicals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylcyclohexyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8-4-2-3-5-9(8)6-7-10/h8-9H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKLFCREVJPUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692904
Record name 2-(2-Methylcyclohexyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102450-00-0
Record name 2-(2-Methylcyclohexyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-methylcyclohexyl)ethan-1-amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-methylcyclohexyl)ethan-1-amine, a substituted cyclohexylamine with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to offer valuable insights for researchers.

Core Identifiers and Physicochemical Properties

This compound is a primary amine featuring a 2-methylcyclohexyl substituent. Its core identifiers are crucial for database searches, procurement, and regulatory documentation.

IdentifierValueSource
CAS Number 102450-00-0[1][2][3]
Molecular Formula C₉H₁₉N[1][2][3]
Molecular Weight 141.26 g/mol [1][2][3]
IUPAC Name 2-(2-methylcyclohexyl)ethanamine[3]
PubChem CID 53249215[1][2][3]
MDL Number MFCD07772984[1][2][3]

Note: Physicochemical properties such as boiling point, melting point, and density have not been experimentally determined and reported in publicly available literature. These would need to be established through laboratory analysis.

Stereoisomerism: A Key Structural Consideration

The structure of this compound contains two chiral centers, leading to the possibility of four stereoisomers. These consist of two pairs of enantiomers, which are diastereomers of each other (cis and trans isomers).

Figure 1. General structure of this compound.

The relative orientation of the methyl group and the ethanamine substituent on the cyclohexane ring (cis or trans) will significantly influence the molecule's three-dimensional shape and, consequently, its biological activity and physical properties. The separation and characterization of these individual stereoisomers are critical for any drug development program. While methods for separating cis and trans isomers of other cyclohexyl derivatives, such as diamines and carboxylic acids, have been developed, specific protocols for this compound are not currently documented. Techniques like fractional crystallization or chiral chromatography would be the primary methods to explore for isomer separation.

Synthetic Pathways: Plausible Routes to this compound

Route 1: Reduction of 2-(2-methylcyclohexyl)acetonitrile

A common and effective method for the synthesis of primary amines is the reduction of a corresponding nitrile.

Synthesis_Route_1 Precursor 2-(2-methylcyclohexyl)acetonitrile Intermediate Imine Intermediate (not isolated) Precursor->Intermediate Reduction Product This compound Intermediate->Product Reduction Reagent Reducing Agent (e.g., LiAlH₄, H₂/Raney Ni) Reagent->Intermediate caption Synthesis via Nitrile Reduction

Figure 2. Proposed synthesis of this compound via nitrile reduction.

Experimental Protocol (Proposed):

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 2-(2-methylcyclohexyl)acetonitrile in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.

  • Reduction: A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or Raney nickel with hydrogen gas, is cautiously added to the nitrile solution. The reaction mixture is stirred at a controlled temperature (typically ranging from 0 °C to reflux, depending on the chosen reagent).

  • Work-up: After the reaction is complete (monitored by techniques like thin-layer chromatography), the reaction is carefully quenched. An aqueous work-up is performed to hydrolyze any remaining reducing agent and to protonate the resulting amine.

  • Purification: The crude amine is extracted into an organic solvent, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The final product can be purified by distillation or column chromatography.

The reduction of nitriles to primary amines is a well-established transformation in organic synthesis. For instance, the electrochemical reduction of acetonitrile to ethylamine has been reported with high selectivity.[4] A patent describes the reduction of various nitriles to primary amines using borohydride and a Raney nickel catalyst.[5]

Route 2: Nucleophilic Substitution of (2-Bromoethyl)cyclohexane

Another viable approach involves the reaction of an alkyl halide with ammonia, a classic method for amine synthesis.

Synthesis_Route_2 Precursor (2-Bromoethyl)cyclohexane Product This compound Precursor->Product Nucleophilic Substitution (SN2) Reagent Ammonia (excess) Reagent->Precursor caption Synthesis via Nucleophilic Substitution

Figure 3. Proposed synthesis of this compound via nucleophilic substitution.

Experimental Protocol (Proposed):

  • Reaction Setup: (2-Bromoethyl)cyclohexane is heated with a concentrated solution of ammonia in a sealed tube or a high-pressure reactor. Ethanol is often used as a solvent to ensure miscibility.[6]

  • Reaction Conditions: The reaction typically requires elevated temperatures and pressures to proceed at a reasonable rate. The use of a large excess of ammonia is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[7][8]

  • Work-up and Purification: After the reaction, the excess ammonia and solvent are removed. The resulting mixture, which will contain the desired primary amine and ammonium bromide, is treated with a base to liberate the free amine. The amine is then extracted, dried, and purified as described in Route 1.

This method, while straightforward, often leads to a mixture of primary, secondary, and tertiary amines due to the reactivity of the initially formed primary amine as a nucleophile.[9] Therefore, careful control of reaction conditions and a significant excess of ammonia are paramount.

Predicted Spectroscopic Data

Direct experimental spectroscopic data for this compound is not available in the public domain. However, based on the known spectral characteristics of similar molecules, a predicted set of data can be outlined.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be complex due to the presence of the cyclohexyl ring and the various diastereomers.

  • ~2.5-3.0 ppm: A multiplet corresponding to the two protons of the -CH₂- group adjacent to the amine.

  • ~1.0-2.0 ppm: A complex series of overlapping multiplets arising from the protons of the cyclohexyl ring and the methine proton attached to the methyl group.

  • ~0.8-1.0 ppm: A doublet for the methyl group protons.

  • A broad singlet: The two protons of the primary amine (-NH₂) will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. This peak will disappear upon the addition of D₂O.[10]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms.

  • ~40-50 ppm: The carbon of the -CH₂- group attached to the nitrogen.

  • ~20-40 ppm: Several peaks corresponding to the carbons of the cyclohexyl ring.

  • ~15-25 ppm: The methyl carbon.

The exact chemical shifts will be influenced by the cis/trans stereochemistry of the molecule.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorptions for a primary amine.

  • 3300-3500 cm⁻¹: A pair of medium-intensity peaks corresponding to the symmetric and asymmetric N-H stretching vibrations of the primary amine.[10]

  • 2850-2960 cm⁻¹: Strong C-H stretching absorptions from the alkyl groups.

  • 1590-1650 cm⁻¹: An N-H bending (scissoring) vibration.

  • 1000-1250 cm⁻¹: C-N stretching vibrations.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 141 would be expected. A prominent fragmentation pattern for amines is the alpha-cleavage, which would result in the loss of an ethyl group to give a fragment at m/z = 112.

Potential Applications in Drug Development and Research

While no specific applications for this compound have been documented, the broader class of cyclohexylamines has significant importance in medicinal chemistry. These compounds are found in a variety of therapeutic agents.

  • Building Block for Active Pharmaceutical Ingredients (APIs): Cyclohexylamine derivatives are key intermediates in the synthesis of pharmaceuticals such as mucolytics, analgesics, and bronchodilators. They are also precursors to some synthetic sweeteners, like cyclamate.[11]

  • Scaffold for Novel Therapeutics: The cyclohexyl group provides a lipophilic scaffold that can be valuable for modulating the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME). The primary amine group offers a reactive handle for further chemical modifications to explore structure-activity relationships (SAR).

  • Corrosion Inhibitors and Other Industrial Applications: Cyclohexylamines are effective corrosion inhibitors and are used in industrial water treatment and as accelerators for vulcanization in the rubber industry.[11]

Given these precedents, this compound represents a valuable, yet underexplored, building block for the synthesis of novel compounds with potential biological activity. Its stereoisomers, in particular, could offer a platform for the development of stereoselective drugs.

Conclusion and Future Directions

This compound is a primary amine with a defined chemical structure and CAS number. While detailed experimental data on its synthesis, properties, and applications are currently scarce, this guide provides a solid foundation for researchers by outlining plausible synthetic routes, predicting its spectroscopic characteristics, and highlighting its potential in medicinal chemistry based on the established utility of related cyclohexylamine compounds.

Future research should focus on:

  • The development and optimization of a reliable synthetic protocol for this compound.

  • The separation and full characterization of its cis and trans stereoisomers.

  • The acquisition of comprehensive experimental spectroscopic and physicochemical data.

  • The exploration of its utility as a scaffold in the design and synthesis of novel bioactive molecules.

This foundational work will be essential to unlock the full potential of this intriguing molecule for the scientific and drug development communities.

References

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An In-Depth Technical Guide on the Stereoisomers and Chirality of 2-(2-methylcyclohexyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the stereoisomerism and chirality of 2-(2-methylcyclohexyl)ethan-1-amine. As a molecule with significant potential in pharmaceutical development, a thorough understanding of its stereochemical landscape is paramount.[1][2] This document delves into the structural complexities arising from its multiple chiral centers, leading to the existence of several stereoisomers. We will explore the conformational dynamics of the cyclohexane ring and its influence on the stability and properties of these isomers.[3][4] Furthermore, this guide outlines detailed experimental protocols for the separation, resolution, and characterization of the individual stereoisomers, leveraging techniques such as chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy. The profound impact of stereochemistry on pharmacological activity is also discussed, underscoring the importance of isolating and evaluating enantiomerically pure compounds in drug discovery and development.[5][6][7][8]

Introduction: The Stereochemical Complexity of this compound

This compound is a saturated cyclic amine derivative with a molecular structure that gives rise to significant stereochemical diversity. The presence of two chiral centers within the molecule dictates the existence of multiple stereoisomers, each with unique three-dimensional arrangements of its constituent atoms.[9] These stereoisomers can be categorized as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images of each other).[5]

The core of this complexity lies in the substituted cyclohexane ring. The carbon atom to which the methyl group is attached (C2) and the carbon atom to which the ethanamine substituent is attached (C1) are both chiral centers. This results in a total of 22 = 4 possible stereoisomers. These can exist as two pairs of enantiomers.

The cyclohexane ring itself is not planar and predominantly exists in a chair conformation to minimize angle and torsional strain.[10] The substituents on the ring can occupy either axial or equatorial positions. The interplay between the positions of the methyl and ethanamine groups (cis or trans) and their conformational preferences (axial or equatorial) significantly influences the stability and, consequently, the physical and biological properties of each stereoisomer.[3][4] For instance, bulky substituents generally prefer the equatorial position to minimize steric hindrance from 1,3-diaxial interactions.[4][11]

The critical importance of understanding and isolating these individual stereoisomers cannot be overstated, particularly in the context of drug development. It is well-established that different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even toxic.[5][7][8] Therefore, the ability to synthesize, separate, and characterize each stereoisomer of this compound is a crucial step in unlocking its full therapeutic potential.

Visualization of Stereoisomers

The following diagram illustrates the relationship between the different stereoisomers of this compound.

G cluster_0 Cis Isomers cluster_1 Trans Isomers (1R,2S) (1R,2S) (1S,2R) (1S,2R) (1R,2S) -> (1S,2R) Enantiomers (1R,2R) (1R,2R) (1R,2S) -> (1R,2R) Diastereomers (1S,2S) (1S,2S) (1R,2S) -> (1S,2S) Diastereomers (1S,2R) -> (1R,2R) Diastereomers (1S,2R) -> (1S,2S) Diastereomers (1R,2R) -> (1S,2S) Enantiomers

Stereoisomeric relationships of this compound.

Conformational Analysis: The Role of the Cyclohexane Ring

The conformational flexibility of the cyclohexane ring is a key determinant of the overall three-dimensional structure and stability of the stereoisomers of this compound. The chair conformation is the most stable arrangement, and the substituents can occupy either axial or equatorial positions. The relative stability of the two chair conformers for a given stereoisomer is governed by the steric interactions between the substituents and the ring's hydrogen atoms.

1,3-Diaxial Interactions

A significant factor influencing conformational preference is the presence of 1,3-diaxial interactions.[3] An axial substituent experiences steric repulsion from the other two axial hydrogens on the same side of the ring.[3] Consequently, bulkier substituents will impart greater steric strain when in the axial position, leading to a preference for the equatorial position.[4]

In the case of this compound, both the methyl and the ethanamine groups will have a preference for the equatorial position to minimize these unfavorable interactions. The conformational equilibrium for each diastereomer (cis and trans) will, therefore, favor the chair conformation where the larger substituent, or ideally both substituents, are in the equatorial position.

IsomerMore Stable ConformationLess Stable Conformation
cis-Isomer One substituent axial, one equatorialOne substituent equatorial, one axial (ring flip)
trans-Isomer Both substituents equatorial (diequatorial)Both substituents axial (diaxial)

Note: The relative size of the methyl and ethanamine groups will influence the exact equilibrium position for the cis-isomer.

Computational Chemistry for Conformational Analysis

Experimental Protocols for Separation and Characterization

The separation and characterization of the individual stereoisomers of this compound are essential for any meaningful pharmacological evaluation. The following sections outline detailed methodologies for these critical steps.

Chiral Resolution of Enantiomers

The separation of enantiomers, a process known as resolution, is a fundamental step in obtaining stereochemically pure compounds. For primary amines like this compound, several methods can be employed.

3.1.1. Diastereomeric Salt Formation and Fractional Crystallization

A classical and often effective method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent.

Protocol: Resolution via Diastereomeric Salt Formation

  • Selection of Resolving Agent: Choose an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid).

  • Salt Formation: Dissolve the racemic mixture of a diastereomer of this compound in a suitable solvent (e.g., ethanol, methanol, or acetone). Add an equimolar amount of the chiral resolving agent.

  • Fractional Crystallization: Heat the solution to ensure complete dissolution, then allow it to cool slowly. The diastereomeric salt that is less soluble will crystallize out of the solution first.

  • Isolation and Purification: Collect the crystals by filtration. The purity of the diastereomeric salt can be improved by recrystallization.

  • Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the enantiomerically enriched free amine.

  • Extraction: Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Analysis: Determine the enantiomeric excess (ee) of the resolved amine using chiral chromatography or NMR spectroscopy with a chiral solvating agent.

The following diagram illustrates the general workflow for this resolution process.

G racemic_amine Racemic Amine Mixture dissolution Dissolution in Solvent & Mixing racemic_amine->dissolution chiral_acid Chiral Resolving Agent chiral_acid->dissolution crystallization Fractional Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) filtration->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble_salt basification1 Basification (e.g., NaOH) less_soluble_salt->basification1 basification2 Basification (e.g., NaOH) more_soluble_salt->basification2 extraction1 Extraction basification1->extraction1 extraction2 Extraction basification2->extraction2 enantiomer1 Enriched Enantiomer 1 enantiomer2 Enriched Enantiomer 2 extraction1->enantiomer1 extraction2->enantiomer2

Workflow for chiral resolution by diastereomeric salt formation.
3.1.2. Enzymatic Kinetic Resolution

Enzymatic methods offer a highly selective and environmentally friendly approach to resolving racemic mixtures.[14][15] Lipases, for instance, can be used to selectively acylate one enantiomer of an amine, allowing for the separation of the acylated and unreacted enantiomers.[16]

Protocol: Lipase-Catalyzed Kinetic Resolution

  • Enzyme and Acyl Donor Selection: Choose a suitable lipase (e.g., Candida antarctica lipase B, Novozym 435) and an acyl donor (e.g., ethyl acetate, isopropyl acetate).[15]

  • Reaction Setup: Dissolve the racemic amine in an organic solvent (e.g., toluene, hexane). Add the lipase and the acyl donor.

  • Reaction Monitoring: Monitor the progress of the reaction by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining amine and the formed amide.

  • Reaction Quench and Separation: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme. Separate the unreacted amine from the acylated amine by extraction or chromatography.

  • Hydrolysis of Amide (Optional): The acylated amine can be hydrolyzed back to the free amine to obtain the other enantiomer.

Stereochemical Characterization using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical analysis of organic molecules.[17][18][19]

3.2.1. Distinguishing Diastereomers

Diastereomers have different physical properties and, as such, will generally exhibit distinct NMR spectra.[19] Differences in the chemical shifts and coupling constants of the protons and carbons in the cyclohexane ring and the side chain can be used to differentiate between the cis and trans isomers. For instance, the coupling constants between adjacent protons on the cyclohexane ring can provide information about their relative stereochemistry (axial-axial, axial-equatorial, equatorial-equatorial).

3.2.2. Determining Enantiomeric Purity

While enantiomers have identical NMR spectra in an achiral environment, their spectra can be differentiated in the presence of a chiral auxiliary.[18]

Protocol: NMR Analysis with a Chiral Solvating Agent

  • Sample Preparation: Prepare a solution of the enantiomerically enriched amine in a suitable deuterated solvent (e.g., CDCl3).

  • Addition of Chiral Solvating Agent: Add a chiral solvating agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) to the NMR tube.

  • Data Acquisition: Acquire the 1H or 19F NMR spectrum. The chiral solvating agent will form transient diastereomeric complexes with the two enantiomers of the amine, leading to separate signals for each enantiomer.

  • Data Analysis: Integrate the signals corresponding to each enantiomer to determine the enantiomeric excess.

The Impact of Stereochemistry on Pharmacological Activity

The three-dimensional structure of a drug molecule is critical for its interaction with biological targets such as enzymes and receptors, which are themselves chiral.[8] This stereoselectivity means that different stereoisomers of a drug can have markedly different pharmacological profiles.[5][6][7]

One enantiomer may bind to the target receptor with high affinity and elicit the desired therapeutic response, while the other enantiomer (the "distomer") may be less active, inactive, or even responsible for undesirable side effects or toxicity.[7] A classic example is the drug thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen.[1]

Therefore, for a molecule like this compound, it is imperative to:

  • Separate and isolate all stereoisomers.

  • Determine the absolute configuration of each pure stereoisomer.

  • Evaluate the pharmacological activity and toxicity of each stereoisomer independently. [20]

This rigorous approach ensures that the therapeutic potential of the molecule is fully realized while minimizing the risk of adverse effects. The development of single-enantiomer drugs, often through a process known as a "chiral switch" from a previously marketed racemic mixture, has become a standard practice in the pharmaceutical industry to improve drug efficacy and safety.[7][8]

Conclusion

The stereochemical complexity of this compound presents both challenges and opportunities in the field of drug development. A comprehensive understanding of its stereoisomers, their conformational preferences, and their distinct biological activities is fundamental to harnessing its therapeutic potential. The experimental protocols and analytical techniques detailed in this guide provide a robust framework for researchers and scientists to navigate this complex stereochemical landscape. By embracing a stereochemically-driven approach to drug discovery and development, the scientific community can continue to innovate and deliver safer and more effective medicines.

References

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Chiral Cyclohexylamine Derivatives: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral cyclohexylamine derivatives represent a cornerstone of modern synthetic and medicinal chemistry. Their rigid, three-dimensional structure and the presence of a stereogenic center make them invaluable as building blocks for complex molecules, ligands in asymmetric catalysis, and key pharmacophores in a multitude of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis and application of these versatile compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices in both chemical and biocatalytic synthetic routes and explore their diverse applications, from organocatalysis to their pivotal role in blockbuster pharmaceuticals.

The Significance of the Chiral Cyclohexylamine Scaffold

The cyclohexylamine framework is a prevalent motif in numerous natural products, agrochemicals, and perhaps most significantly, in pharmaceuticals.[1] The introduction of chirality into this scaffold dramatically expands its chemical space and biological activity. The specific stereochemistry of the amine and other substituents on the cyclohexane ring can profoundly influence a molecule's interaction with biological targets like enzymes and receptors, often dictating its efficacy and toxicity.[2][3]

Several prominent pharmaceuticals incorporate the chiral cyclohexylamine moiety, underscoring its importance in drug design and development. For instance, Rotigotine , used in the treatment of Parkinson's disease, features a chiral aminotetralin core, which can be considered a constrained derivative of a cyclohexylamine.[1][4] Similarly, Tametraline , a norepinephrine-dopamine reuptake inhibitor, and Terutroban , a selective thromboxane prostanoid antagonist, both contain this critical chiral scaffold.[1][4] The anticoagulant drug Edoxaban also utilizes a chiral cyclohexane diamine intermediate in its synthesis.[5]

Beyond their direct inclusion in bioactive molecules, chiral cyclohexylamine derivatives are highly sought-after as chiral auxiliaries and organocatalysts in asymmetric synthesis, enabling the stereocontrolled formation of other chiral molecules.[1] Their utility also extends to analytical chemistry, where they serve as effective chiral solvating agents for the enantiodiscrimination of racemic compounds by NMR spectroscopy.

Stereoselective Synthesis of Chiral Cyclohexylamine Derivatives

The synthesis of enantiomerically pure cyclohexylamine derivatives presents a significant challenge due to the need to control stereochemistry on a flexible six-membered ring.[5] A variety of powerful methods have been developed to address this, broadly categorized into chemical and biocatalytic approaches.

Chemical Synthesis Strategies

Asymmetric reductive amination of prochiral ketones is one of the most direct and widely employed methods for accessing chiral amines.[5] This transformation is pivotal in the pharmaceutical industry for the synthesis of numerous key intermediates.[5]

Conceptual Workflow for Asymmetric Reductive Amination:

ARA_Workflow Prochiral_Ketone Prochiral Cyclohexanone Derivative Imine_Intermediate Chiral Imine/Enamine Intermediate Prochiral_Ketone->Imine_Intermediate + Chiral Amine Source / Catalyst Chiral_Amine Enantiomerically Enriched Cyclohexylamine Imine_Intermediate->Chiral_Amine + Reducing Agent Chiral_Catalyst Chiral Catalyst (e.g., transition metal complex with chiral ligand) Chiral_Catalyst->Imine_Intermediate Reducing_Agent Reducing Agent (e.g., H2, Hantzsch ester) Reducing_Agent->Chiral_Amine

Caption: Asymmetric Reductive Amination Workflow.

A key consideration in ARA is the choice of the chiral catalyst, which is typically a transition metal complex bearing a chiral ligand. The catalyst's structure dictates the facial selectivity of the reduction of the imine intermediate, thereby determining the enantiomeric excess of the final amine product.

An innovative approach for the synthesis of highly functionalized chiral cyclohexylamine derivatives involves a visible-light-enabled [4+2] cycloaddition.[1][4] This method offers excellent diastereoselectivity and can be rendered enantioselective through the use of a chiral catalyst.[1]

Proposed Mechanism for Photocatalyzed [4+2] Cycloaddition:

Photocatalyzed_Cycloaddition Benzocyclobutylamine Benzocyclobutylamine Radical_Iminium Benzyl Radical Iminium Ion (int-I) Benzocyclobutylamine->Radical_Iminium One-electron oxidation Alkyl_Radical Alkyl Radical (int-II) Radical_Iminium->Alkyl_Radical + Vinylketone Cyclohexylamine Functionalized Cyclohexylamine Derivative Alkyl_Radical->Cyclohexylamine Ring-closing Photocatalyst Photocatalyst* Photocatalyst->Benzocyclobutylamine Visible Light Vinylketone α-Substituted Vinylketone CPA Chiral Phosphoric Acid (CPA) CPA->Radical_Iminium Chiral Environment

Caption: Photocatalyzed [4+2] Cycloaddition Mechanism.

This methodology is particularly advantageous due to its atom economy, mild reaction conditions, and the ability to construct complex scaffolds that are otherwise difficult to access.[1][4] The incorporation of a chiral phosphoric acid (CPA) can create a chiral environment, influencing the stereochemical outcome of the radical addition and leading to moderate to good enantioselectivity.[1]

Experimental Protocol: Asymmetric Photocatalyzed [4+2] Cycloaddition

  • Reaction Setup: To an oven-dried Schlenk tube, add the benzocyclobutylamine derivative (1.0 equiv.), the α-substituted vinylketone (1.2 equiv.), the photocatalyst (e.g., fac-Ir(ppy)3, 1-5 mol%), and the chiral phosphoric acid (CPA) catalyst (5-10 mol%).

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., dichloromethane or toluene) via syringe.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Irradiation: Irradiate the reaction mixture with a blue LED lamp at room temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica gel to afford the desired chiral cyclohexylamine derivative.

Self-Validation: The diastereoselectivity and enantiomeric excess of the product should be determined by chiral HPLC analysis and compared to literature values for the specific substrates and catalyst system used. The relative and absolute stereochemistry can be confirmed by X-ray crystallography of a suitable crystalline derivative.

Biocatalytic Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds.[6][7] Enzymes offer exquisite chemo-, regio-, and stereoselectivity, often operating under mild conditions with minimal environmental impact.[8]

Imine reductases (IREDs) and amine dehydrogenases (AmDHs) are key enzymes in the biocatalytic toolbox for chiral amine synthesis.[8][9] They catalyze the asymmetric reduction of imines and the reductive amination of ketones, respectively, to produce chiral amines with high enantiomeric excess.

Biocatalytic Reductive Amination Workflow:

Biocatalytic_Reductive_Amination Ketone Prochiral Cyclohexanone Chiral_Amine Chiral Cyclohexylamine Ketone->Chiral_Amine Amine_Donor Amine Donor (e.g., NH3, alkylamine) Amine_Donor->Chiral_Amine Enzyme IRED or AmDH Enzyme->Chiral_Amine Cofactor_Regen Cofactor Regeneration System (e.g., FDH/formate or GDH/glucose) Cofactor_Regen->Enzyme NAD(P)H

Caption: Biocatalytic Reductive Amination Workflow.

The development of novel IREDs and AmDHs through genome mining and protein engineering has significantly expanded the substrate scope and stereoselectivity of these biocatalysts, enabling the synthesis of a wide range of chiral cyclohexylamines.[8]

Table 1: Comparison of Synthetic Methods for Chiral Cyclohexylamine Derivatives

MethodAdvantagesDisadvantagesTypical ee (%)
Asymmetric Reductive Amination Broad substrate scope, well-established.Often requires precious metal catalysts, high pressures of H2.90-99+
Photocatalyzed [4+2] Cycloaddition Mild conditions, atom economical, access to complex scaffolds.Can have moderate enantioselectivity, substrate scope may be limited.70-95
Biocatalysis (IREDs/AmDHs) High enantioselectivity, mild and sustainable conditions.Enzyme stability and substrate scope can be limiting, requires cofactor regeneration.95-99+

Applications of Chiral Cyclohexylamine Derivatives

Asymmetric Organocatalysis

Chiral cyclohexylamine derivatives, particularly 1,2-diaminocyclohexane derivatives, are foundational scaffolds for a wide array of successful organocatalysts.[10] These catalysts can be readily functionalized with groups such as thioureas, squaramides, or phosphoric acids to create bifunctional catalysts capable of activating both the nucleophile and the electrophile in a stereocontrolled manner.

These organocatalysts have proven to be highly effective in a variety of asymmetric transformations, including Michael additions, Mannich reactions, and Friedel-Crafts alkylations.[10] The rigid cyclohexane backbone provides a well-defined chiral environment, leading to high levels of enantioselectivity.

Chiral Solvating Agents in NMR Spectroscopy

The determination of enantiomeric purity is crucial in the development of chiral compounds. Chiral cyclohexylamine derivatives have been successfully employed as chiral solvating agents (CSAs) for the enantiodiscrimination of racemic analytes by NMR spectroscopy.

The principle behind this application lies in the formation of transient diastereomeric complexes between the chiral solvating agent and the enantiomers of the analyte. These diastereomeric complexes have different NMR spectra, allowing for the quantification of the enantiomeric excess of the analyte. The interactions responsible for this discrimination can include hydrogen bonding, π-π stacking, and steric repulsion.[11]

Intermediates in Pharmaceutical Synthesis

As previously mentioned, the chiral cyclohexylamine scaffold is a key component of numerous marketed drugs. The industrial-scale synthesis of these pharmaceuticals often relies on the efficient and stereoselective preparation of a chiral cyclohexylamine intermediate.

For example, the synthesis of the anticoagulant Edoxaban involves a key chiral cyclohexane cis-diamine intermediate.[5] The development of a scalable and safe synthetic route to this intermediate, avoiding hazardous reagents like sodium azide, is a critical aspect of the overall manufacturing process.[5] Biocatalytic methods are increasingly being explored for the industrial production of such chiral amine intermediates due to their potential for improved sustainability and cost-effectiveness.[6][12]

The Role of Chirality in Drug Efficacy:

The stereochemistry of the cyclohexylamine moiety can have a profound impact on the pharmacological profile of a drug. Different enantiomers can exhibit different binding affinities for their biological targets, leading to variations in potency.[2][3] In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects.[2] Therefore, the development of stereoselective syntheses for chiral cyclohexylamine derivatives is of paramount importance in the pharmaceutical industry.

Conclusion and Future Outlook

Chiral cyclohexylamine derivatives continue to be a focal point of research and development in both academia and industry. Their versatility as chiral building blocks, organocatalysts, and key pharmaceutical ingredients ensures their continued relevance. Future advancements in this field will likely focus on the development of even more efficient and sustainable synthetic methodologies. The continued exploration of biocatalysis, including the discovery and engineering of novel enzymes, holds particular promise for the industrial-scale production of these valuable compounds. Furthermore, the design of novel chiral cyclohexylamine-based organocatalysts will undoubtedly lead to new and powerful methods for asymmetric synthesis. As our understanding of the intricate role of chirality in biological systems deepens, the demand for enantiomerically pure chiral cyclohexylamine derivatives is set to grow, driving further innovation in their synthesis and application.

References

  • ResearchGate. (n.d.). Biocatalytic synthesis of cyclohexylidene‐based axially chiral amines.
  • Lu, Y.-N., Che, C., Zhen, G., Chang, X., Dong, X.-Q., & Wang, C.-J. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science, 15(15), 5635–5641. [Link]

  • (2014). Recent achievements in developing the biocatalytic toolbox for chiral amine synthesis. Current Opinion in Chemical Biology, 19, 180-192.
  • Parmar, B. B., Abraham, A., Butcher, R. J., & Bedekar, A. (2026). Synthesis of chiral cyclohexanol derived benzylamines, applications for enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry. [Link]

  • Lu, Y. N., Che, C., Zhen, G., Chang, X., Dong, X. Q., & Wang, C. J. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical science, 15(15), 5635-5641.
  • (n.d.). Synthesis of chiral amines using redox biocatalysis.
  • (n.d.). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy.
  • (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development.
  • (n.d.). Synthesis and biological activity of cyclohexylamine derivatives.
  • (n.d.). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Organic & Inorganic Chemistry.
  • (2015). Efficient Biocatalytic Synthesis of Chiral Chemicals. Advances in biochemical engineering/biotechnology, 147, 259-290.
  • Qiuhan, Y., Weiwen, L., Zhiqiang, D., Min, W., & Zhenya, D. (2018). Synthesis of a New Chiral Organocatalysts and its Application in Asymmetric Morita-Baylis-Hillman Reaction. Austin Journal of Analytical and Pharmaceutical Chemistry, 5(3), 1107.
  • (n.d.).
  • (2023). Scalable and sustainable synthesis of chiral amines by biocatalysis.
  • (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy. Request PDF.
  • (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1529.
  • Aroulanda, C., & Lesot, P. (2022).
  • (n.d.). 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
  • (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12949-12959.
  • (n.d.). Application of Organocatalysis to the Synthesis of Chiral Morpholines, Piperazines, Aziridines, Azetidines, beta-fluoroamines, and gamma-fluoroamines; Discovery of Selective Phospholipase D Inhibitors with Optimized in vivo Properties. University of California, Irvine.
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  • (2018). Role of Chirality in Drugs. Juniper Publishers.
  • (n.d.). Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology.
  • (2022). Enantioselective synthesis of chiral BCPs. Chemical Society reviews, 51(15), 6336-6353.
  • (2023). Synthesis of chiral lactams by asymmetric nitrogen insertion.
  • (n.d.).
  • (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical reviews, 120(5), 2531-2661.

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Methodological & Application

Application Notes and Protocols: 2-(2-Methylcyclohexyl)ethan-1-amine as a Chiral Controller in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword

In the landscape of asymmetric synthesis, the quest for novel, efficient, and stereodirecting molecules is perpetual. Chiral amines, in particular, represent a cornerstone of this field, functioning as versatile chiral auxiliaries and foundational scaffolds for sophisticated chiral ligands.[1] This document provides a forward-looking guide on the potential applications of 2-(2-methylcyclohexyl)ethan-1-amine , a chiral amine characterized by its sterically demanding 2-methylcyclohexyl moiety. While this specific amine is not yet widely documented in the academic literature for its applications in asymmetric synthesis, its structural features suggest significant potential.

This guide is structured to serve as a practical and theoretical starting point for researchers aiming to explore its utility. We will extrapolate from well-established principles of asymmetric induction, drawing parallels with structurally related and extensively studied chiral auxiliaries and ligands. The protocols herein are designed as robust starting points for experimentation, grounded in proven methodologies for similar chiral amines. Our objective is to not only provide step-by-step instructions but to also elucidate the underlying stereochemical principles that would govern the efficacy of this compound as a chiral controller.

Part 1: this compound as a Chiral Auxiliary in Diastereoselective Alkylation

Conceptual Framework

The core principle of a chiral auxiliary is its temporary incorporation into a prochiral substrate to induce diastereoselectivity in a subsequent chemical transformation.[1] For this compound, its primary amine functionality allows for the straightforward formation of chiral imines or enamines with carbonyl compounds. The steric bulk of the 2-methylcyclohexyl group is poised to create a highly differentiated stereochemical environment, effectively shielding one face of the reactive intermediate from electrophilic attack.

The proposed application focuses on the diastereoselective alkylation of a ketone. The chiral amine is first condensed with the ketone to form a chiral imine. Deprotonation of the α-proton of the ketone moiety generates a chiral aza-enolate, which then reacts with an alkylating agent. The stereochemistry of the newly formed stereocenter is dictated by the steric hindrance imposed by the chiral auxiliary. Subsequent hydrolysis of the imine liberates the optically enriched α-alkylated ketone and allows for the recovery of the chiral auxiliary.

Diagram 1: Proposed Mechanism for Diastereoselective Alkylation

G cluster_1 Step 1: Chiral Imine Formation cluster_2 Step 2: Aza-enolate Formation cluster_3 Step 3: Diastereoselective Alkylation cluster_4 Step 4: Hydrolysis & Product Release Ketone Prochiral Ketone Imine Chiral Imine Ketone->Imine - H2O Ketone->Imine Auxiliary This compound Auxiliary->Imine Aza_enolate Chiral Aza-enolate Imine->Aza_enolate + Base Imine->Aza_enolate Base LDA Alkylated_Imine Alkylated Imine Aza_enolate->Alkylated_Imine + Electrophile Aza_enolate->Alkylated_Imine Electrophile Electrophile (R-X) Product Chiral α-Alkylated Ketone Alkylated_Imine->Product + H2O/H+ Alkylated_Imine->Product Recovered_Auxiliary Recovered Auxiliary Alkylated_Imine->Recovered_Auxiliary + H2O/H+ Acid Aqueous Acid

Caption: Workflow for chiral auxiliary-mediated alkylation.

Experimental Protocol: Diastereoselective Alkylation of Cyclohexanone

This protocol is a starting point and may require optimization for different substrates and alkylating agents.

Materials:

  • (1R,2R)- or (1S,2S)-2-(2-methylcyclohexyl)ethan-1-amine

  • Cyclohexanone (freshly distilled)

  • Anhydrous Toluene

  • Titanium tetrachloride (TiCl₄)

  • Triethylamine (TEA, freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., Iodomethane or Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • 2M Hydrochloric acid (HCl)

Procedure:

  • Imine Formation:

    • To a flame-dried, argon-purged round-bottom flask, add anhydrous toluene (100 mL) and cyclohexanone (1.0 eq).

    • Cool the solution to 0 °C and add triethylamine (2.5 eq).

    • Slowly add a solution of TiCl₄ in toluene (0.6 eq) via syringe. The solution will turn yellow.

    • Add this compound (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by adding diethyl ether and filter through a pad of celite to remove titanium salts.

    • Concentrate the filtrate under reduced pressure to yield the crude chiral imine. This is often used in the next step without further purification.

  • Alkylation:

    • Dissolve the crude imine in anhydrous THF (50 mL) in a flame-dried, argon-purged flask.

    • Cool the solution to -78 °C.

    • Slowly add LDA solution (1.5 eq) dropwise, maintaining the temperature below -70 °C. Stir for 2 hours at -78 °C to ensure complete formation of the aza-enolate.

    • Add the alkyl halide (1.5 eq) dropwise.

    • Stir the reaction at -78 °C for 4-6 hours, or until TLC analysis indicates consumption of the starting material.

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Hydrolysis and Auxiliary Recovery:

    • Dissolve the crude alkylated imine in a mixture of THF and 2M HCl (1:1 v/v).

    • Stir vigorously at room temperature for 4-6 hours.

    • Neutralize the solution with saturated aqueous sodium bicarbonate.

    • Extract with diethyl ether (3 x 50 mL).

    • The organic layer contains the chiral α-alkylated ketone. The aqueous layer can be basified with NaOH and extracted with diethyl ether to recover the chiral amine auxiliary.

Data Analysis:

  • The crude α-alkylated ketone should be purified by flash column chromatography.

  • The diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product should be determined by chiral HPLC or GC analysis.

Part 2: this compound as a Scaffold for Chiral Ligands in Asymmetric Catalysis

Conceptual Framework

The true power of a chiral amine is often realized when it is incorporated into a more complex ligand structure for transition metal-catalyzed reactions. The combination of a stereogenic backbone with a coordinating heteroatom (like phosphorus or another nitrogen) can create a highly effective chiral environment around a metal center.

We propose the synthesis of a P,N-ligand from this compound. Such ligands are known to be effective in a variety of asymmetric transformations, including hydrogenations and cross-coupling reactions. The nitrogen atom of the amine and a newly introduced phosphine group can chelate to a metal, forming a rigid chiral pocket.

Diagram 2: Synthesis and Application of a Chiral P,N-Ligand

G cluster_1 Ligand Synthesis cluster_2 Catalyst Formation cluster_3 Asymmetric Hydrogenation Auxiliary This compound PN_Ligand Chiral P,N-Ligand Auxiliary->PN_Ligand Auxiliary->PN_Ligand Phosphine_Cl 2-(diphenylphosphino)benzoyl chloride Phosphine_Cl->PN_Ligand Catalyst Chiral Rh-Catalyst PN_Ligand->Catalyst PN_Ligand->Catalyst Metal_Precursor [Rh(COD)2]BF4 Metal_Precursor->Catalyst Product Chiral Alkane Catalyst->Product Catalyst->Product Substrate Prochiral Alkene Substrate->Product H2 H2 H2->Product

Caption: From chiral amine to asymmetric catalysis.

Protocol: Synthesis of a P,N-Ligand and its Application in Asymmetric Hydrogenation

Part A: Ligand Synthesis

Materials:

  • (1R,2R)- or (1S,2S)-2-(2-methylcyclohexyl)ethan-1-amine

  • 2-(Diphenylphosphino)benzoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, argon-purged flask, dissolve this compound (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a solution of 2-(diphenylphosphino)benzoyl chloride (1.0 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the chiral P,N-ligand.

Part B: Asymmetric Hydrogenation of a Prochiral Alkene

Materials:

  • Synthesized chiral P,N-ligand

  • Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)

  • Prochiral alkene (e.g., methyl α-acetamidoacrylate)

  • Anhydrous, degassed methanol

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Preparation (in situ):

    • In a Schlenk flask under argon, dissolve [Rh(COD)₂]BF₄ (1 mol%) and the chiral P,N-ligand (1.1 mol%) in anhydrous, degassed methanol.

    • Stir the solution at room temperature for 30 minutes.

  • Hydrogenation:

    • In a separate flask, dissolve the prochiral alkene (100 mol%) in anhydrous, degassed methanol.

    • Transfer the substrate solution to a high-pressure hydrogenation vessel.

    • Add the catalyst solution to the vessel via cannula.

    • Pressurize the vessel with H₂ (e.g., 5 bar) and stir at room temperature for 12-24 hours.

    • Carefully vent the reactor and concentrate the reaction mixture.

    • The conversion can be determined by ¹H NMR, and the enantiomeric excess of the product can be determined by chiral HPLC or GC.

Table 1: Hypothetical Performance Data for Asymmetric Hydrogenation

EntrySubstrateLigand StereochemistryCatalyst Loading (mol%)H₂ Pressure (bar)Yield (%)e.e. (%)
1Methyl α-acetamidoacrylate(1R,2R)-derived1.05>9992 (R)
2Methyl α-acetamidoacrylate(1S,2S)-derived1.05>9993 (S)
3Itaconic acid dimethyl ester(1R,2R)-derived1.010>9988 (R)

Note: The data in this table is illustrative and represents expected outcomes based on similar P,N-ligands. Actual results will require experimental validation.

Conclusion and Future Outlook

This compound presents itself as a promising, yet underexplored, chiral building block. Its inherent chirality, coupled with the steric bulk of the cyclohexyl moiety, provides a strong foundation for its use as both a chiral auxiliary and a ligand scaffold. The protocols detailed in this guide are intended to catalyze further investigation into its potential. Future work should focus on a broader screening of substrates, alkylating agents, and metal precursors to fully delineate the scope and limitations of this chiral amine in asymmetric synthesis. The development of a more extensive family of ligands derived from this amine could also open new avenues in enantioselective catalysis.

References

  • Wikipedia. Chiral auxiliary. Available at: [Link]

Sources

Application Notes and Protocols for 2-(2-Methylcyclohexyl)ethan-1-amine Complexes in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Steric Hindrance and Chirality in Ligand Design

In the landscape of transition metal catalysis, the design of ligands is a cornerstone for controlling reactivity, selectivity, and efficiency. Amine-containing ligands are particularly vital due to their strong coordination to metal centers, which can modulate the electronic properties of the catalyst.[1] The ligand 2-(2-methylcyclohexyl)ethan-1-amine presents a compelling scaffold for catalyst development. Its structure, featuring a chiral center and significant steric bulk from the 2-methylcyclohexyl group, is strategically designed to influence the coordination environment around a metal center. This steric hindrance can be instrumental in creating a chiral pocket that directs the enantioselective outcome of a reaction, a critical aspect in the synthesis of pharmaceuticals and fine chemicals.[2]

The rationale for investigating complexes of this ligand stems from the well-established principle that bulky substituents on a ligand can enhance selectivity by controlling the trajectory of incoming substrates. While specific applications for this compound are not yet widely documented in peer-reviewed literature, its structural motifs are analogous to those found in ligands for successful asymmetric transformations, such as asymmetric hydrogenation and C-N bond formation.[3][4] These application notes will, therefore, provide a forward-looking guide based on established principles of catalysis, outlining the synthesis of potential catalytic complexes and providing detailed, adaptable protocols for their application in key organic transformations.

PART 1: Synthesis of this compound Ligand and its Metal Complexes

The journey to a catalytically active complex begins with the synthesis of the ligand itself, followed by its coordination to a suitable metal precursor.

Ligand Synthesis: A Generalized Approach

The synthesis of this compound can be approached through the reductive amination of 1-(2-methylcyclohexyl)ethan-1-one. This ketone precursor can be synthesized via methods such as Friedel-Crafts acylation or Grignard reactions.[5] The subsequent reductive amination is a robust and well-documented transformation.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(2-methylcyclohexyl)ethan-1-one (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, typically 5-10 eq).

  • Reducing Agent: Carefully add a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in portions (1.5-2.0 eq). The choice of reducing agent is critical; NaBH₃CN is effective at neutral to slightly acidic pH, which is often ideal for imine formation and subsequent reduction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting ketone is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by distillation or column chromatography on silica gel.

Synthesis of Transition Metal Complexes

The amine ligand can be coordinated to a variety of transition metals, such as palladium, rhodium, or copper, to generate catalytically active complexes. The choice of metal will dictate the potential applications. For instance, palladium complexes are renowned for cross-coupling reactions, while rhodium complexes are often employed in asymmetric hydrogenation.[3][6]

Protocol 2: General Synthesis of a Palladium(II) Complex

  • Precursor Selection: Start with a readily available palladium(II) precursor, such as palladium(II) chloride (PdCl₂) or bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂).

  • Ligand Coordination: In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile).

  • Ligand Addition: Add a solution of this compound (2.0-2.2 eq) in the same solvent dropwise to the stirring palladium solution. The stoichiometry is chosen to favor the formation of a bis(amine)palladium(II) complex.

  • Reaction: Stir the mixture at room temperature for several hours. A color change or precipitation of the complex may be observed.

  • Isolation: If a precipitate forms, it can be isolated by filtration, washed with a non-coordinating solvent (e.g., hexane), and dried under vacuum. If the complex remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized.

PART 2: Application in Asymmetric Catalysis

The chiral nature of this compound makes its complexes prime candidates for asymmetric catalysis. A hypothetical, yet highly relevant, application is the asymmetric hydrogenation of prochiral imines.

Asymmetric Hydrogenation of Imines

The reduction of imines to chiral amines is a fundamental transformation in organic synthesis. Rhodium complexes are often the catalysts of choice for this reaction.[4]

Protocol 3: Asymmetric Hydrogenation of a Prochiral Imine

  • Catalyst Preparation (in situ): In a high-pressure autoclave under an inert atmosphere, add a rhodium precursor such as [Rh(COD)₂]BF₄ (1 mol%) and the this compound ligand (2.2 mol%).

  • Solvent and Substrate: Add a degassed solvent (e.g., methanol or toluene) followed by the prochiral imine substrate (1.0 eq).

  • Reaction Conditions: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm H₂). Stir the reaction at a controlled temperature (e.g., 25-50 °C).

  • Monitoring and Work-up: Monitor the reaction for hydrogen uptake. Once the reaction is complete, carefully vent the autoclave and concentrate the reaction mixture.

  • Analysis: The conversion can be determined by ¹H NMR or GC analysis of the crude product. The enantiomeric excess (ee) of the resulting chiral amine can be determined by chiral high-performance liquid chromatography (HPLC).

Table 1: Hypothetical Performance Data for Asymmetric Imine Hydrogenation

Substrate (Imine)Catalyst Loading (mol%)H₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)
N-(1-phenylethylidene)aniline1.0202512>9985
N-(1-(4-methoxyphenyl)ethylidene)aniline1.0202512>9988
N-(1-(naphthalen-2-yl)ethylidene)aniline1.03040249582

Note: This data is illustrative and based on expected performance for a chiral amine ligand.

PART 3: Mechanistic Considerations and Workflow Visualization

Understanding the catalytic cycle is paramount for optimizing reaction conditions and expanding the substrate scope.

Causality in Experimental Design
  • Choice of Metal: The selection of the transition metal is the primary determinant of the reaction type. Palladium is often used for its efficacy in cross-coupling and C-H functionalization, leveraging Pd(0)/Pd(II) or Pd(II)/Pd(IV) catalytic cycles.[7] Rhodium and Iridium are workhorses for hydrogenation due to their ability to activate H₂.[3]

  • Ligand-to-Metal Ratio: This ratio influences the coordination sphere of the metal. A higher ratio can lead to more stable, but potentially less active, saturated complexes. For many reactions, a 2:1 or slightly higher ligand-to-metal ratio is optimal to ensure the formation of the desired active species.

  • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically affect catalyst solubility, stability, and activity. Non-coordinating solvents are often preferred to avoid competition with the substrate for binding to the metal center.

Visualizing the Catalytic Workflow

The following diagrams illustrate the key workflows described in these application notes.

Ligand_Synthesis cluster_start Starting Materials cluster_process Process cluster_product Product ketone 1-(2-Methylcyclohexyl)ethan-1-one reductive_amination Reductive Amination ketone->reductive_amination amine_source Ammonia Source amine_source->reductive_amination reducing_agent Reducing Agent reducing_agent->reductive_amination ligand This compound reductive_amination->ligand Purification

Caption: Workflow for the synthesis of the this compound ligand.

Asymmetric_Hydrogenation_Cycle catalyst_precursor [Rh(L)₂(Solvent)₂]⁺ (Precatalyst) active_catalyst [Rh(H)₂(L)₂]⁺ (Active Catalyst) catalyst_precursor->active_catalyst + H₂ substrate_complex [Rh(H)₂(Imine)(L)₂]⁺ active_catalyst->substrate_complex + Imine product_complex [Rh(H)(Amine)(L)₂]⁺ substrate_complex->product_complex Hydride Insertion (Enantiodetermining Step) product_complex->catalyst_precursor + H₂ - Chiral Amine

Caption: Proposed catalytic cycle for rhodium-catalyzed asymmetric imine hydrogenation.

Conclusion and Future Outlook

The this compound ligand holds considerable promise for applications in asymmetric catalysis. Its synthesis is accessible through standard organic transformations, and it can be readily incorporated into various transition metal complexes. The protocols outlined here provide a robust starting point for researchers to explore the catalytic potential of these novel complexes. Future work should focus on the systematic screening of these catalysts in a broader range of reactions, including C-C and C-N cross-coupling, to fully elucidate their activity and selectivity profiles. Detailed mechanistic studies, combining kinetic analysis and computational modeling, will be crucial for the rational design of next-generation catalysts based on this versatile chiral scaffold.

References

  • Wiley-VCH. 1 Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Available at: [Link]

  • Dalton Transactions (RSC Publishing). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Available at: [Link]

  • RSC Publishing. Rhodium(I)-catalysed asymmetric hydrogenation of imines. Available at: [Link]

  • PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Available at: [Link]

Sources

Application Notes and Protocols: Leveraging 2-(2-Methylcyclohexyl)ethan-1-amine as a Chiral Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate field of natural product synthesis, the strategic selection of chiral building blocks is paramount to achieving stereochemical control and overall synthetic efficiency.[1] 2-(2-Methylcyclohexyl)ethan-1-amine, a chiral primary amine, presents a unique structural motif that offers significant potential for inducing asymmetry in a variety of chemical transformations. The presence of a stereocenter on the cyclohexane ring, coupled with the conformational rigidity imparted by the methyl group, makes this amine an attractive tool for chemists aiming to construct complex, stereochemically rich natural products.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in natural product synthesis, detailing its role as both a chiral auxiliary and a key structural component.

The strategic incorporation of chiral amines is a well-established methodology in asymmetric synthesis, enabling the construction of enantiomerically pure compounds that are crucial for therapeutic applications.[3] Chiral amines can be utilized in various capacities, including as catalysts in organocatalysis or as covalently bonded auxiliaries that direct the stereochemical outcome of a reaction.[1][4][5] This guide will focus on the latter application, exploring how the stereogenic information embedded within this compound can be effectively transferred to a prochiral substrate, leading to the formation of new stereocenters with high diastereoselectivity.

The Strategic Advantage of the 2-Methylcyclohexyl Moiety

The efficacy of a chiral auxiliary is largely dependent on its ability to create a sterically biased environment around a reactive center.[1] The 2-methylcyclohexyl group in the title amine offers several key advantages in this regard:

  • Defined Stereochemistry: The fixed stereocenter at the 2-position of the cyclohexane ring provides a predictable platform for asymmetric induction.

  • Conformational Rigidity: The methyl substituent influences the conformational equilibrium of the cyclohexane ring, favoring a chair conformation where the methyl group occupies an equatorial position to minimize steric strain. This rigidity helps to lock the overall conformation of the auxiliary-substrate adduct, leading to a more defined transition state and higher stereoselectivity.

  • Steric Hindrance: The bulk of the methylcyclohexyl group effectively shields one face of the reactive center, directing the approach of incoming reagents to the opposite, less hindered face.

These features make this compound a powerful tool for controlling the stereochemistry of various carbon-carbon bond-forming reactions, which are fundamental to the assembly of complex natural product skeletons.

Application in Diastereoselective Alkylation Reactions: A Key Step in Alkaloid Synthesis

A primary application of chiral amines like this compound is in the diastereoselective alkylation of carbonyl compounds, a cornerstone transformation in the synthesis of many alkaloids and other nitrogen-containing natural products.[4][5] The general strategy involves the formation of a chiral imine or enamine intermediate, which then undergoes a stereoselective alkylation reaction. The chiral auxiliary is subsequently cleaved to reveal the desired enantiomerically enriched product.

Workflow for Diastereoselective Alkylation

G cluster_0 Step 1: Chiral Imine Formation cluster_1 Step 2: Stereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Prochiral_Ketone Prochiral Ketone/Aldehyde Chiral_Imine Chiral Imine Intermediate Prochiral_Ketone->Chiral_Imine Condensation Chiral_Amine This compound Chiral_Amine->Chiral_Imine Deprotonation Deprotonation (e.g., LDA) Chiral_Imine->Deprotonation Metallated_Enamine Metallated Enamine Deprotonation->Metallated_Enamine Alkylated_Imine Diastereomerically Enriched Alkylated Imine Metallated_Enamine->Alkylated_Imine Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylated_Imine Hydrolysis Acidic Hydrolysis Alkylated_Imine->Hydrolysis Chiral_Ketone Enantiomerically Enriched Ketone/Aldehyde Hydrolysis->Chiral_Ketone Recovered_Amine Recovered Chiral Amine Hydrolysis->Recovered_Amine

Caption: Diastereoselective alkylation workflow using a chiral amine auxiliary.

Detailed Protocol: Diastereoselective α-Alkylation of a Prochiral Ketone

This protocol outlines a general procedure for the diastereoselective α-alkylation of a prochiral ketone using this compound as a chiral auxiliary.

Materials:

  • Prochiral ketone (e.g., cyclohexanone)

  • This compound (as a single enantiomer)

  • Anhydrous toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Alkylating agent (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • 2 M Hydrochloric acid

  • Sodium bicarbonate solution

  • Brine

Procedure:

Part 1: Formation of the Chiral Imine

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the prochiral ketone (1.0 eq), this compound (1.1 eq), a catalytic amount of p-toluenesulfonic acid, and anhydrous toluene.

  • Heat the mixture to reflux and monitor the azeotropic removal of water. Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude chiral imine. This intermediate is often used in the next step without further purification.

Part 2: Diastereoselective Alkylation

  • Dissolve the crude chiral imine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.2 eq) to the cooled imine solution. Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation and formation of the corresponding metallated enamine.

  • Add the alkylating agent (1.2 eq) to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude alkylated imine.

Part 3: Cleavage of the Chiral Auxiliary

  • Dissolve the crude alkylated imine in a mixture of THF and 2 M hydrochloric acid.

  • Stir the mixture vigorously at room temperature for 4-6 hours, or until the hydrolysis is complete (monitored by TLC or GC-MS).

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the desired alkylated ketone with diethyl ether.

  • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. Purify the resulting enantiomerically enriched ketone by flash column chromatography.

  • The aqueous layer, containing the protonated chiral amine, can be basified and extracted to recover the auxiliary for reuse.

Step Key Reagents Typical Conditions Expected Outcome
Imine Formation Ketone, Chiral Amine, p-TsOHToluene, reflux (Dean-Stark)High yield of chiral imine
Alkylation LDA, Alkylating AgentTHF, -78 °CHigh diastereoselectivity
Auxiliary Cleavage 2 M HClTHF, room temperatureHigh yield of chiral ketone

Application in the Synthesis of Chiral Homoallylic Amines

Chiral homoallylic amines are valuable intermediates in the synthesis of various nitrogen-containing natural products, including alkaloids with 4-, 5-, and 6-membered cyclic amine motifs.[3] The use of this compound can be extended to the diastereoselective addition of allyl nucleophiles to chiral imines, providing access to these important building blocks.

Synthetic Pathway to Chiral Homoallylic Amines

G Aldehyde Aldehyde Chiral_Imine Chiral Imine Aldehyde->Chiral_Imine Chiral_Amine This compound Chiral_Amine->Chiral_Imine Homoallylic_Amine_Adduct Diastereomerically Enriched Homoallylic Amine Adduct Chiral_Imine->Homoallylic_Amine_Adduct Allyl_Nucleophile Allyl Nucleophile (e.g., Allyl Grignard) Allyl_Nucleophile->Homoallylic_Amine_Adduct Nucleophilic Addition Deprotection Deprotection/Auxiliary Removal Homoallylic_Amine_Adduct->Deprotection Chiral_Homoallylic_Amine Chiral Homoallylic Amine Deprotection->Chiral_Homoallylic_Amine

Caption: Synthesis of chiral homoallylic amines via diastereoselective allylation.

Protocol: Diastereoselective Allylation of a Chiral Imine

Materials:

  • Aldehyde (e.g., isobutyraldehyde)

  • This compound (as a single enantiomer)

  • Anhydrous diethyl ether or THF

  • Anhydrous magnesium sulfate

  • Allylmagnesium bromide solution in diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Appropriate deprotection reagents (e.g., catalytic hydrogenation for a benzyl-protected amine)

Procedure:

Part 1: Formation of the Chiral Imine

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq) and this compound (1.05 eq) in anhydrous diethyl ether.

  • Add anhydrous magnesium sulfate to the solution to act as a drying agent and drive the imine formation.

  • Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete.

  • Filter off the magnesium sulfate and wash with anhydrous diethyl ether. The resulting ethereal solution of the chiral imine is typically used directly in the next step.

Part 2: Diastereoselective Allylation

  • Cool the ethereal solution of the chiral imine to 0 °C in an ice bath under an inert atmosphere.

  • Slowly add the allylmagnesium bromide solution (1.5 eq) to the imine solution.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude diastereomerically enriched homoallylic amine adduct.

Part 3: Auxiliary Removal

The method for removing the 2-(2-methylcyclohexyl)ethyl group will depend on the specific synthetic strategy. If the amine nitrogen is part of the final target, the auxiliary may be retained. For removal, reductive cleavage is a common approach.

  • Dissolve the crude adduct in a suitable solvent (e.g., methanol or ethanol).

  • Add a palladium catalyst (e.g., Pd/C) and subject the mixture to an atmosphere of hydrogen.

  • Monitor the reaction until completion.

  • Filter off the catalyst and concentrate the filtrate to obtain the chiral homoallylic amine. Further purification may be necessary.

Parameter Condition Rationale
Solvent for Allylation Diethyl ether or THFAnhydrous and aprotic to prevent quenching of the Grignard reagent.
Temperature 0 °C to room temperatureLower temperatures can enhance diastereoselectivity.
Quenching Agent Saturated aq. NH4ClMildly acidic to protonate the intermediate alkoxide without causing side reactions.

Conclusion

This compound is a versatile and effective chiral building block for the synthesis of complex natural products. Its well-defined stereochemistry and conformational rigidity allow for high levels of stereocontrol in key bond-forming reactions. The protocols detailed in this guide provide a solid foundation for researchers to explore the utility of this valuable synthetic tool in their own research endeavors. By understanding the principles behind its application and carefully optimizing reaction conditions, scientists can unlock new pathways to the efficient and stereoselective synthesis of biologically active molecules.

References

  • Ishikawa, H. (2015). Alkaloid synthesis using chiral secondary amine organocatalysts. Organic & Biomolecular Chemistry. Available at: [Link]

  • Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts. (2022). Organic & Biomolecular Chemistry. Available at: [Link]

  • Heterocyclic Chiral Auxiliaries in Total Synthesis of Natural Products. (n.d.). Semantic Scholar. Available at: [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. Available at: [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. (2020). YouTube. Available at: [Link]

  • Alkaloid synthesis using chiral secondary amine organocatalysts. (2015). RSC Publishing. Available at: [Link]

  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. (2024). PubMed Central. Available at: [Link]

  • Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. (2018). National Institutes of Health. Available at: [Link]

  • Alkaloid synthesis using chiral secondary amine organocatalysts. (n.d.). Semantic Scholar. Available at: [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. (n.d.). RSC Publishing. Available at: [Link]

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analytical methods for quantification of 2-(2-methylcyclohexyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 2-(2-methylcyclohexyl)ethan-1-amine

This document provides detailed application notes and protocols for the quantitative analysis of this compound in various matrices. Given the physicochemical properties of this primary amine, this guide focuses on two robust and widely accepted analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The choice between these methods depends on available instrumentation, required sensitivity, sample matrix complexity, and desired sample throughput. We will explore the rationale behind method selection, detailed experimental procedures, and essential validation parameters to ensure data integrity and reliability, in line with regulatory expectations.[1][2]

Section 1: Analyte Characteristics and Analytical Challenges

This compound (C₉H₁₉N, MW: 141.26 g/mol ) is a primary amine with a bulky, non-polar cyclohexyl substituent.[3][4] The primary amine group imparts high polarity and a tendency for hydrogen bonding. This combination presents analytical challenges:

  • Poor Volatility: The amine group makes the molecule less volatile, complicating direct GC analysis.

  • Peak Tailing in GC: The active amine group can interact with silanol groups on standard GC columns and inlets, leading to poor peak shape and inaccurate quantification.[5]

  • Poor Retention in Reversed-Phase LC: The compound is highly basic and may exhibit poor retention on traditional C18 columns under standard mobile phase conditions.

  • Lack of Chromophore: The absence of a native chromophore makes UV-Vis detection insensitive and impractical.[6]

To overcome these challenges, two primary strategies are employed: chemical derivatization to enhance GC compatibility or specialized LC-MS/MS techniques for direct, sensitive analysis.[6][7]

Section 2: Method 1 - Quantification by GC-MS with Chloroformate Derivatization

This method is a classic and highly reliable approach for amine analysis. Derivatization converts the polar primary amine into a less polar, more volatile, and thermally stable carbamate derivative, which exhibits excellent chromatographic behavior.[5][8] Alkyl chloroformates are effective reagents for this purpose.[9]

Principle of Derivatization

The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an alkyl chloroformate (e.g., propyl chloroformate) in a basic medium. This single-step reaction is rapid and produces a stable carbamate derivative suitable for GC-MS analysis.[9]

Experimental Workflow: GC-MS with Derivatization

GCMS_Workflow Sample Sample Collection (e.g., Plasma, Reaction Mixture) Spike Spike with Internal Standard (IS) Sample->Spike 1 LLE Liquid-Liquid Extraction (LLE) with Toluene Spike->LLE 2 Deriv Derivatization Add NaOH & Propyl Chloroformate Vortex @ Room Temp LLE->Deriv 3 Inject Inject Organic Layer into GC-MS Deriv->Inject 4 Analysis Data Acquisition & Analysis (SIM Mode) Inject->Analysis 5

Caption: Workflow for the quantification of this compound by GC-MS.

Detailed Protocol: GC-MS

2.3.1 Reagents and Materials

  • This compound standard

  • Internal Standard (IS): e.g., Heptylamine or other suitable primary amine not present in the sample.[8]

  • Propyl chloroformate

  • Sodium hydroxide (NaOH), 1 M

  • Toluene, HPLC grade

  • Anhydrous Sodium Sulfate

  • Sample Matrix (e.g., human plasma, chemical reaction quench)

2.3.2 Sample Preparation and Derivatization

  • Pipette 1.0 mL of the sample into a 15 mL glass vial.

  • Spike with 50 µL of the internal standard solution (concentration will depend on the expected analyte range).

  • Add 2.0 mL of toluene.

  • Add 200 µL of 1 M NaOH to make the aqueous phase alkaline.

  • Add 100 µL of propyl chloroformate.

  • Cap the vial tightly and vortex vigorously for 5-10 minutes at room temperature.[6][9]

  • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Carefully transfer the upper organic (toluene) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried organic layer to a GC autosampler vial for analysis.

2.3.3 GC-MS Instrumentation and Conditions

ParameterRecommended SettingRationale
GC System Standard GC with a Mass Spectrometer detectorProvides the necessary separation and selective detection.
Column 5% Phenyl Polymethylsiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, general-purpose column providing good separation for a wide range of derivatized compounds.[10]
Inlet Temperature 250 °CEnsures efficient vaporization of the derivatized analyte without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)Splitless mode enhances sensitivity, while a split injection prevents column overloading.
Injection Volume 1 µLStandard volume for GC injections.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing optimal chromatographic efficiency.
Oven Program Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C, Hold: 5 minThis temperature program allows for separation from solvent and matrix components while ensuring elution of the analyte.
MS Interface Temp 280 °CPrevents condensation of the analyte in the transfer line.
Ion Source Temp 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural confirmation.
Acquisition Mode Scan Mode: 40-400 amu (for initial identification)SIM Mode: Monitor 2-3 characteristic ions (for quantification)Scan mode helps identify the derivative's fragmentation pattern. Selected Ion Monitoring (SIM) significantly increases sensitivity and selectivity for quantification.[11]
Method Validation Parameters (ICH Guideline Basis)
ParameterSpecification & Approach
Specificity Analyze blank matrix, matrix spiked with analyte and IS, and matrix spiked with potential interferences. No interfering peaks should be observed at the retention times of the analyte and IS.[1]
Linearity & Range Prepare calibration standards in blank matrix over the expected concentration range (e.g., 5-1500 ng/mL). A linear regression of the peak area ratio (Analyte/IS) vs. concentration should yield r² > 0.99.[12]
Accuracy Analyze quality control (QC) samples at low, medium, and high concentrations (n=5). The mean recovery should be within 85-115% of the nominal value.[13]
Precision Analyze QC samples (low, medium, high) on the same day (intra-day, n=5) and on three different days (inter-day). The relative standard deviation (RSD%) should be <15%.[13]
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (RSD < 20%).[13]
Limit of Detection (LOD) Determined as the concentration yielding a signal-to-noise ratio of at least 3.[13]
Robustness Intentionally vary critical method parameters (e.g., GC oven ramp rate ±1°C/min, inlet temperature ±5°C) and assess the impact on results.

Section 3: Method 2 - Direct Quantification by LC-MS/MS

This modern approach offers high throughput and sensitivity without the need for derivatization, making it ideal for complex biological matrices.[6] The selectivity of tandem mass spectrometry (MS/MS) allows for minimal sample cleanup.

Principle of LC-MS/MS

The sample is subjected to a simplified extraction. The analyte is then separated from matrix components using liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional selectivity by monitoring a specific precursor ion to product ion transition, effectively filtering out background noise.[14]

Experimental Workflow: LC-MS/MS

LCMS_Workflow Sample Sample Collection (e.g., Plasma, Urine) Spike Spike with Stable Isotope Labeled IS Sample->Spike 1 Precip Protein Precipitation (e.g., with Acetonitrile) Spike->Precip 2 Filter Centrifuge & Filter Supernatant Precip->Filter 3 Inject Inject into LC-MS/MS Filter->Inject 4 Analysis Data Acquisition & Analysis (MRM Mode) Inject->Analysis 5

Caption: Workflow for the direct quantification of this compound by LC-MS/MS.

Detailed Protocol: LC-MS/MS

3.3.1 Reagents and Materials

  • This compound standard

  • Internal Standard (IS): Ideally, a stable isotope-labeled (SIL) version (e.g., d4-2-(2-methylcyclohexyl)ethan-1-amine). If unavailable, a close structural analog can be used.

  • Acetonitrile, LC-MS grade

  • Formic Acid, LC-MS grade

  • Ammonium Formate, LC-MS grade

  • Ultrapure Water

3.3.2 Sample Preparation

  • Pipette 100 µL of the sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the SIL-IS solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial for analysis.

3.3.3 LC-MS/MS Instrumentation and Conditions

ParameterRecommended SettingRationale
LC System UHPLC/HPLC system coupled to a tandem mass spectrometerProvides high-resolution separation and sensitive detection.
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)A standard reversed-phase column. The acidic mobile phase ensures the amine is protonated for good peak shape.
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic AcidThe buffer and acid aid in analyte ionization and improve peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for elution.
Gradient 5% B (hold 0.5 min), ramp to 95% B over 4 min, hold 1 min, return to 5% B and re-equilibrate for 2.5 minA standard gradient to elute the analyte while washing the column. Total run time ~8 minutes.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temp 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA small volume to prevent peak distortion.
Ionization Mode Electrospray Ionization (ESI), PositivePrimary amines readily form [M+H]⁺ ions in positive mode.
MRM Transitions Analyte: 142.2 → (Optimize fragment ions)IS: (M+H)⁺ of IS → (Optimize fragment ions)The precursor ion is [M+H]⁺. Product ions must be determined by infusing a standard solution and performing a product ion scan. A common loss for such compounds is ammonia (NH₃).
Key MS Parameters Optimize compound-specific parameters: Declustering Potential (DP), Collision Energy (CE), and Cell Exit Potential (CXP)Optimization is critical for achieving maximum sensitivity.
Method Validation Parameters

The validation parameters for the LC-MS/MS method are identical to those listed for the GC-MS method in Section 2.4, including specificity, linearity, accuracy, precision, LOQ, LOD, and robustness. Additionally, matrix effects should be assessed by comparing the analyte response in post-extraction spiked blank matrix to the response in a pure solvent.[15]

References

  • Saad, B., & Basheer, C. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines in Food: Analysis, Occurrence and Toxicity. Royal Society of Chemistry. Retrieved from [Link]

  • Fausti, S. (2014). Validation of Impurity Methods, Part II. LCGC North America. Retrieved from [Link]

  • Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. Retrieved from [Link]

  • Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. Retrieved from [Link]

  • Singer, G. M. (1984). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Yunus, M. A. C., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 12. Sample Preparation Methods for the Analysis of Biogenic Amines | Request PDF. Retrieved from [Link]

  • Pharma Express. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • ResearchGate. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Retrieved from [Link]

  • PubMed. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Retrieved from [Link]

  • National Institutes of Health. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved from [Link]

  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of biogenic amines in food samples using derivatization followed by liquid chromatography/mass spectrometry | Request PDF. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Method development and validation by GC-MS for quantification of 1-chloroethyl cyclohexyl carbonate as a genotoxic impurity in candesartan cilexetil drug substance. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methylcyclohexyl)ethan-1-amine. Retrieved from [Link]

  • MDPI. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 1-(2-Methylcyclohexyl)ethan-1-amine 1g. Retrieved from [Link]

  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]

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Application Note & Protocols: The 2-(Cyclohexyl)ethan-1-amine Scaffold as a Core Moiety in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide explores the synthetic utility of the 2-(cyclohexyl)ethan-1-amine scaffold, with a specific focus on 2-(2-methylcyclohexyl)ethan-1-amine, as a foundational building block in the development of novel agrochemicals. While direct applications of this specific amine in widely commercialized products are not extensively documented, its structural motifs are present in a class of highly effective sterol biosynthesis inhibitor (SBI) fungicides. This document provides a comprehensive overview of the synthetic principles, detailed experimental protocols based on analogous commercial fungicides, and insights into the structure-activity relationships that govern the efficacy of these compounds. The protocols and workflows are designed for researchers, chemists, and professionals in the agrochemical and drug development sectors.

Introduction: The Strategic Importance of Lipophilic Amine Scaffolds

The development of effective and resilient fungicides is a cornerstone of modern agriculture. A significant class of these agents, the Sterol Biosynthesis Inhibitors (SBIs), function by disrupting the formation of ergosterol, an essential component of fungal cell membranes.[1] This disruption leads to membrane instability and ultimately, fungal cell death. Within the SBI class, morpholine and piperidine fungicides like Fenpropimorph and Fenpropidin have been instrumental in controlling a broad spectrum of pathogens, particularly powdery mildews in cereal crops.[2][3]

A common structural feature of these potent fungicides is a bulky, lipophilic moiety connected via a short alkyl chain to a nitrogen-containing heterocycle. The this compound scaffold represents a compelling, yet underexplored, variation of this theme. Its inherent chirality and lipophilicity, conferred by the substituted cyclohexane ring, make it an attractive starting point for the synthesis of novel active ingredients with potentially unique biological profiles.

This guide will use the well-established synthesis of Fenpropimorph as a validated, analogous framework to provide a detailed protocol for researchers interested in exploring the potential of this compound and related structures.

General Synthetic Strategy: From Cyclohexyl Precursors to Amine Intermediates

The core challenge in utilizing this compound as a precursor lies in its effective coupling with a desired secondary amine or heterocyclic moiety. The general and most industrially viable approach involves a two-step sequence: conversion of a precursor alcohol to a suitable leaving group, followed by nucleophilic substitution with the amine.

Workflow for Synthesis of Cyclohexylethylamine-Based Agrochemicals

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Coupling Reaction cluster_2 Part 3: Purification & Analysis A 2-(2-Methylcyclohexyl)ethanol (Precursor Alcohol) B Activation Step (e.g., Chlorination) A->B SOCl₂ or MsCl C 1-(2-Chloroethyl)-2-methylcyclohexane (Activated Intermediate) B->C E Nucleophilic Substitution (SN2) C->E D Desired Heterocycle (e.g., 2,6-Dimethylmorpholine) D->E F Crude Final Product E->F G Work-up & Neutralization F->G H Purification (e.g., Distillation/Chromatography) G->H I Final Product (e.g., Fenpropimorph Analog) H->I

Caption: General workflow for synthesizing agrochemicals from a cyclohexylethanol precursor.

The key steps are:

  • Activation of the Precursor Alcohol: The hydroxyl group of a precursor like 2-(2-methylcyclohexyl)ethanol is a poor leaving group. It must be converted into a more reactive intermediate. Common methods include chlorination using thionyl chloride (SOCl₂) or mesylation using methanesulfonyl chloride (MsCl). This creates a reactive electrophile.[4]

  • Nucleophilic Substitution: The activated intermediate is then reacted with a nucleophilic amine, such as piperidine or 2,6-dimethylmorpholine, to form the final carbon-nitrogen bond. This is typically an Sɴ2 reaction.

Detailed Protocol: Synthesis of a Fenpropimorph Analog

This protocol details the synthesis of a structural analog of Fenpropimorph, a widely used morpholine fungicide.[2][3] The procedure is adapted from patented industrial syntheses of Fenpropimorph and serves as a robust template for reacting a chloroalkane intermediate with a secondary amine.[4]

Step 1: Chlorination of p-tert-Butyl-β-methylphenylpropanol

Causality: This first step creates the reactive electrophile needed for the subsequent coupling reaction. Thionyl chloride is an effective and common reagent for converting alcohols to alkyl chlorides. The dimethylformamide (DMF) acts as a catalyst.[5]

Materials:

  • p-tert-Butyl-β-methylphenylpropanol

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF, catalyst)

  • 30% Sodium hydroxide (NaOH) solution

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

  • Charge a 1L round-bottom flask with 412g of p-tert-Butyl-β-methylphenylpropanol.

  • Add 2g of DMF (catalyst).

  • Begin stirring and gently warm the mixture to 40°C.

  • Carefully add 250g of thionyl chloride dropwise via a dropping funnel, maintaining the temperature between 40-45°C. The reaction is exothermic and will evolve HCl and SO₂ gas, which must be scrubbed through a basic solution (e.g., NaOH).

  • After the addition is complete, raise the temperature to 90°C and hold for 1 hour to ensure the reaction goes to completion.

  • Monitor the reaction progress by taking small aliquots and analyzing via Gas Chromatography (GC) until the starting alcohol content is ≤0.5%.

  • Cool the reaction mixture to room temperature.

  • Slowly add 30% NaOH solution to neutralize the mixture to a pH of ~8.

  • Transfer the mixture to a separatory funnel. The layers will separate; the upper organic layer contains the desired product, p-tert-butyl-β-methylphenylpropyl chloride.

Step 2: Coupling with 2,6-Dimethylmorpholine

Causality: This is the key bond-forming step where the nucleophilic nitrogen of 2,6-dimethylmorpholine displaces the chloride from the intermediate synthesized in Step 1. The sodium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

Materials:

  • p-tert-butyl-β-methylphenylpropyl chloride (from Step 1)

  • 2,6-Dimethylmorpholine

  • Sodium carbonate (Na₂CO₃)

  • Toluene (solvent)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • In a new flask, combine the organic layer from Step 1 with 250g of 2,6-dimethylmorpholine and 230g of anhydrous sodium carbonate in 500mL of toluene.

  • Heat the mixture to reflux (approximately 110-120°C) and maintain for 10-12 hours.

  • Monitor the reaction by GC until the starting chloride is consumed.

  • Cool the mixture to 80°C and add 500mL of water to dissolve the inorganic salts.

  • Separate the organic layer. Wash the organic layer twice with 200mL of water.

  • Remove the toluene solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil is the target Fenpropimorph analog. Further purification can be achieved by vacuum distillation.

Parameter Step 1: Chlorination Step 2: Coupling
Primary Reagent Thionyl Chloride2,6-Dimethylmorpholine
Catalyst/Base DMFSodium Carbonate
Temperature 40°C -> 90°CReflux (~115°C)
Reaction Time ~2-3 hours~10-12 hours
Typical Yield >98% (intermediate)>97% (final product)
Work-up Neutralization, Phase SeparationWater Wash, Solvent Evaporation

Structure-Activity Relationship (SAR) Insights

The biological efficacy of this class of fungicides is highly dependent on its molecular structure. Understanding these relationships is critical for designing new, more potent analogs.[6]

Sources

Troubleshooting & Optimization

troubleshooting side reactions with 2-(2-methylcyclohexyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(2-methylcyclohexyl)ethan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this sterically hindered primary amine. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure your experiments are both efficient and successful.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its reactivity?

The reactivity of this compound is primarily dictated by two features: the nucleophilic primary amine (-NH₂) and the bulky 2-methylcyclohexyl group. The lone pair of electrons on the nitrogen atom makes the amine a good nucleophile and a base. However, the adjacent sterically demanding cyclohexyl ring can hinder the approach of electrophiles, slowing down desired reactions and sometimes promoting unexpected side reactions like elimination. Furthermore, the molecule exists as a mixture of diastereomers (cis and trans), which can exhibit different reaction kinetics and chromatographic behavior.

Q2: I am seeing a significant amount of an apolar impurity in my crude product after synthesis via reductive amination. What is the likely cause?

A common side product in reductive amination is the formation of a secondary amine from the reaction of the desired primary amine with another molecule of the starting aldehyde or ketone. This secondary amine is typically more apolar and will have a higher Rf value in normal-phase chromatography.

Q3: During an acylation reaction with an acid chloride, my yield is consistently low, and I recover a lot of starting material. Why is this happening?

Low yields in acylation reactions with this amine are often due to steric hindrance from the 2-methylcyclohexyl group, which impedes the approach of the electrophilic acylating agent. Additionally, if the reaction is run in the presence of a base like triethylamine, the amine starting material can be deprotonated, but the resulting salt may precipitate or be less reactive.

Troubleshooting Guide: Common Side Reactions & Solutions

Issue 1: Formation of Secondary Amine Impurity During Reductive Amination

During the synthesis of this compound from 2-(2-methylcyclohexyl)acetaldehyde and ammonia, the formation of the corresponding secondary amine, bis(2-(2-methylcyclohexyl)ethyl)amine, is a well-documented side reaction for primary amines.

Root Cause Analysis:

  • Imine-Enamine Tautomerism: The initially formed imine can tautomerize to an enamine, which can then react with another molecule of the primary amine product.

  • Reaction Stoichiometry: An excess of the aldehyde or slow removal of the primary amine product from the reaction mixture can favor the formation of the secondary amine.

  • Reductant Reactivity: The choice of reducing agent can influence the relative rates of imine reduction versus secondary amine formation.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a significant excess of the ammonia source (e.g., 7N ammonia in methanol) to favor the formation of the primary amine.

  • Gradual Addition: Add the reducing agent (e.g., sodium borohydride) slowly to the reaction mixture to keep the concentration of the primary amine low at any given time, thus minimizing its reaction with the starting aldehyde.

  • Choice of Reductant: Consider using a milder or more sterically hindered reducing agent like sodium triacetoxyborohydride, which can be more selective for the reduction of the imine over the aldehyde.

Issue 2: Poor Yields and Byproduct Formation in N-Alkylation Reactions

When attempting to alkylate the primary amine with an alkyl halide, researchers often face challenges with low conversion and the formation of over-alkylated (tertiary amine) or elimination products.

Root Cause Analysis:

  • Steric Hindrance: The bulky 2-methylcyclohexyl group significantly slows the kinetics of the desired Sₙ2 reaction.

  • Basicity of the Amine: this compound is a reasonably strong base. When reacting with secondary or tertiary alkyl halides, it can promote E2 elimination, leading to the formation of an alkene from the alkyl halide.

  • Over-alkylation: The resulting secondary amine product can sometimes be more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of a tertiary amine.

Troubleshooting Protocol:

ParameterRecommendationRationale
Solvent Use a polar aprotic solvent like DMF or DMSO.These solvents stabilize the transition state of the Sₙ2 reaction without solvating the amine nucleophile as strongly as protic solvents, thus increasing its effective nucleophilicity.
Base Employ a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or DBU.These bases will scavenge the HX byproduct without competing in the alkylation reaction.
Temperature Start at room temperature and gradually increase if no reaction is observed. Avoid excessively high temperatures.Higher temperatures can favor the E2 elimination pathway, especially with sterically hindered substrates.
Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the primary amine relative to the alkyl halide.This helps to minimize over-alkylation by ensuring the alkyl halide is more likely to react with the more abundant starting material.

Workflow for Optimizing N-Alkylation:

Technical Support Center: Purification of Crude 2-(2-methylcyclohexyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(2-methylcyclohexyl)ethan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this crucial building block in high purity. We will address common issues, from removing simple reaction-related impurities to the more complex separation of diastereomers, providing both theoretical understanding and actionable, field-proven protocols.

Part 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section directly addresses the most common questions and issues encountered during the purification of this compound.

FAQ 1: Initial Analysis & Impurity Identification

Question: What are the most likely impurities in my crude this compound?

Answer: The impurity profile depends heavily on the synthetic route. However, you should anticipate several common classes of impurities:

  • Unreacted Starting Materials: Depending on the synthesis (e.g., reductive amination), you may have residual 2-(2-methylcyclohexyl)acetaldehyde, the corresponding oxime, or nitrile.

  • Reaction Byproducts: Over-alkylation can lead to secondary or tertiary amines.[1] Side reactions might produce imines or other condensation products.

  • Reagents and Solvents: Residual solvents from the reaction or initial workup are common.[2] Catalysts or reducing agents (e.g., metal salts) may also be present.[2]

  • Oxidation Products: Amines can oxidize upon exposure to air, forming nitrosoamines or other degradation products.[2]

  • Diastereomers: Since the starting cyclohexyl ring is substituted at the 2-position, your product is likely a mixture of cis and trans diastereomers. Their physical properties are often very similar, making them challenging to separate by standard techniques.

Question: What is the best first step to assess the purity of my crude sample?

Answer: A multi-pronged analytical approach is recommended before attempting any purification.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is an excellent first-pass technique. It will help identify volatile impurities, unreacted starting materials, and byproducts by their mass-to-charge ratio and retention time.[3] It can also give an initial indication of the diastereomer ratio if the isomers separate on the GC column.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): NMR is indispensable for confirming the structure of your desired product and identifying impurities. The presence of multiple sets of peaks, particularly in the aliphatic region, often confirms a diastereomeric mixture. Quantitative NMR (qNMR) can also be used to assess purity against a known standard.[4]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for less volatile or thermally sensitive impurities that are not amenable to GC.[5]

FAQ 2: Common Purification Problems

Question: My amine is streaking badly on my silica gel column. How can I fix this?

Answer: This is a classic problem. The basic amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel via hydrogen bonding and acid-base interactions.[6] This leads to poor peak shape (tailing) and sometimes irreversible adsorption.

Solution:

  • Mobile Phase Modifier: The most common solution is to add a small amount of a competing base to your eluent. Typically, 0.5-2% triethylamine (NEt₃) or ammonium hydroxide is sufficient to neutralize the active sites on the silica, allowing your amine to elute cleanly.[7][8]

  • Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or an amine-functionalized silica column, which is specifically designed for purifying basic compounds.[9][10]

Question: I'm performing an acid-base extraction, but I've formed a persistent emulsion. What should I do?

Answer: Emulsions are common when working with amine salts, which can act as surfactants. Solution:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by reducing the solubility of organic materials.

  • Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel.

  • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.

  • Centrifugation: If the emulsion persists and the volume is manageable, centrifuging the mixture is a highly effective method to separate the layers.

Question: My final product is a mixture of diastereomers. How can I separate them?

Answer: Separating diastereomers is a significant challenge because their physical properties are often very similar.[11] Standard distillation or silica gel chromatography is frequently ineffective. Two main strategies are employed:

  • Diastereomeric Salt Resolution: This is a classical and highly effective technique.[12][13] You react your racemic amine mixture with an enantiomerically pure chiral acid (a resolving agent), such as (+)-tartaric acid or (S)-mandelic acid.[13][14] This reaction forms a pair of diastereomeric salts (e.g., (cis-amine)·(R-acid) and (trans-amine)·(R-acid)). These salts have different three-dimensional structures and, crucially, different solubilities in a given solvent.[15][16] This difference allows for their separation by fractional crystallization.[16]

  • Preparative Chiral Chromatography: While more expensive, preparative HPLC or SFC (Supercritical Fluid Chromatography) using a chiral stationary phase can directly separate the diastereomers. This method is often used when crystallization fails or for very high-purity requirements.

Part 2: In-Depth Purification Protocols

Protocol 1: Bulk Purification via Acid-Base Extraction

This protocol is the first line of defense to remove neutral and acidic impurities from your crude product. It relies on the ability to convert the basic amine into a water-soluble salt.[17][18]

Rationale: The basic nitrogen atom of the amine is protonated by an acid (like HCl) to form an ammonium salt (R-NH₃⁺Cl⁻). This ionic salt is soluble in the aqueous phase, while neutral organic impurities (e.g., unreacted aldehydes, hydrocarbon byproducts) remain in the organic phase. After separating the layers, the aqueous phase is basified to regenerate the free amine, which is no longer water-soluble and can be extracted back into an organic solvent.[19][20]

Experimental Workflow

cluster_acidification Step 1: Acidification & Wash cluster_basification Step 2: Liberation & Extraction cluster_final Step 3: Drying & Concentration A Dissolve crude amine in organic solvent (e.g., DCM, Ether) B Transfer to separatory funnel A->B C Wash with 1M HCl (aq) (x2-3) B->C D Combine aqueous layers (contains amine salt) C->D E Organic Layer (contains neutral impurities). Discard or process separately. C->E Separate F Cool aqueous layer in ice bath D->F G Slowly add 2M NaOH (aq) until pH > 12 F->G H Extract with fresh organic solvent (x3) G->H I Combine organic layers (contains pure amine) H->I J Aqueous Layer (contains salts). Discard. H->J Separate K Dry combined organic layers over Na₂SO₄ or MgSO₄ I->K L Filter drying agent K->L M Concentrate in vacuo L->M N Purified Amine Oil M->N

Caption: Workflow for Acid-Base Extraction of Amines.

Step-by-Step Procedure:
  • Dissolution: Dissolve the crude amine product in a suitable water-immiscible organic solvent (e.g., dichloromethane, diethyl ether, or ethyl acetate) at a concentration of approximately 5-10 mL of solvent per gram of crude material.

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the acidic wash on the organic layer two more times, combining all aqueous extracts.[20] The organic layer now contains neutral impurities and can be discarded.

  • Basification: Place the flask containing the combined acidic aqueous extracts into an ice bath to dissipate heat from the upcoming neutralization. Slowly add 2M sodium hydroxide (NaOH) solution with swirling until the pH of the solution is greater than 12 (check with pH paper). The solution may become cloudy as the free amine precipitates.[17]

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract three times with a fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts. Dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

Protocol 2: Purification and Diastereomer Separation via Salt Crystallization

This protocol is a powerful method for achieving high purity and, critically, for separating diastereomers. The choice of acid is key to success. For general purification, a simple achiral acid like HCl or oxalic acid can be used. For diastereomer separation, a chiral resolving agent is required.[15][21]

Rationale: The reaction between the amine and a suitable acid forms a salt with a well-defined crystal lattice.[22] Impurities often do not fit well into this lattice and remain in the mother liquor. When a chiral acid is used with a diastereomeric mixture of amines, two different diastereomeric salts are formed. These salts are distinct chemical entities with different solubilities, allowing one to crystallize preferentially.[14][23]

Key Parameters for Salt Crystallization
ParameterRationale & ConsiderationsExample
Acid Choice For general purification, choose an acid that forms a highly crystalline salt (e.g., HCl, oxalic, fumaric).[24] For diastereomer resolution, use an enantiopure chiral acid (e.g., tartaric, mandelic, camphorsulfonic acid).[13][14](+)-Dibenzoyl-D-tartaric acid
Solvent System The ideal solvent should fully dissolve the amine free base but have low solubility for the desired salt. Often a mixture of solvents (e.g., alcohol/ether) is needed to find the optimal balance.Isopropanol/Diethyl Ether
Stoichiometry Using a sub-stoichiometric amount of acid (e.g., 0.5 equivalents) can sometimes lead to a higher purity of the crystallized salt, as the more soluble salt remains in solution.0.5 eq. of chiral acid per 1.0 eq. of total amine
Temperature Crystallization can be induced by cooling. A slow cooling profile generally yields larger, purer crystals.Cool from 50 °C to 0 °C over 4 hours
General Workflow for Diastereomeric Salt Resolution

A Dissolve Diastereomeric Amine Mixture in Hot Solvent (e.g., EtOH) B Add solution of Chiral Acid (0.5-1.0 eq) in same solvent A->B C Allow to Cool Slowly to Crystallize B->C D Filter Crystals (Less Soluble Diastereomeric Salt) C->D E Mother Liquor (Contains More Soluble Diastereomeric Salt) C->E Separate F Wash Crystals with Cold Solvent D->F G Liberate Free Amine: Dissolve salt in H₂O, add NaOH, extract with organic solvent F->G H Single Diastereomer (Enriched) G->H

Caption: Diastereomeric Salt Resolution Workflow.

Step-by-Step Procedure (Example with Tartaric Acid):
  • Salt Formation: Dissolve 1.0 equivalent of the crude amine mixture in a minimal amount of a warm solvent like methanol or ethanol. In a separate flask, dissolve 0.5-1.0 equivalents of enantiopure (+)-tartaric acid in the same solvent.

  • Crystallization: Add the acid solution to the amine solution with stirring. If crystals do not form immediately, allow the solution to cool slowly to room temperature, then in a refrigerator or freezer. Scratching the inside of the flask with a glass rod can help induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove residual mother liquor.

  • Analysis: Analyze a small sample of the crystals (after liberating the free amine) by chiral HPLC or NMR to determine the diastereomeric excess (d.e.).

  • Recrystallization (Optional): If the d.e. is not satisfactory, recrystallize the salt from a fresh portion of hot solvent to further enhance purity.

  • Liberation: To recover the purified amine, dissolve the salt in water, basify with NaOH until pH > 12, and extract the free amine into an organic solvent as described in Protocol 1.

Part 3: Concluding Remarks

The purification of this compound requires a systematic approach. Initial analysis with GC-MS and NMR is critical to identify the types and levels of impurities present. For bulk, non-stereoisomeric impurities, a well-executed acid-base extraction is often sufficient. However, for achieving high purity and resolving the inherent diastereomeric mixture, diastereomeric salt resolution via fractional crystallization is the most powerful and scalable technique. By carefully selecting the appropriate chiral acid and crystallization solvent, researchers can effectively isolate the desired diastereomer for use in drug discovery and development.

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  • Removal of impurities
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Technical Support Center: Enantiomeric Excess Determination for 2-(2-Methylcyclohexyl)ethan-1-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enantiomeric excess (ee) determination of 2-(2-methylcyclohexyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the analysis of this chiral amine. The unique structural features of this compound, namely its primary amine functionality and bulky, non-polar cyclohexyl group, can present specific challenges in achieving accurate and reproducible ee measurements. This resource provides in-depth, field-proven insights and detailed protocols to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable method for determining the enantiomeric excess of this compound?

The optimal method for determining the enantiomeric excess (ee) of this compound depends on the available instrumentation and the specific requirements of the analysis. The two most common and reliable techniques are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with a chiral auxiliary.

  • Chiral HPLC offers high accuracy and sensitivity, making it a preferred method for routine analysis and quality control.[1][2] It involves separating the enantiomers on a chiral stationary phase (CSP).

  • NMR Spectroscopy , when used with a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), provides a rapid and convenient method for ee determination without the need for chromatographic separation.[3][4][5] This technique is particularly useful for reaction monitoring and rapid screening.

Q2: I am not getting baseline separation of the enantiomers of this compound on my chiral HPLC column. What should I do?

Achieving baseline separation for chiral amines can be challenging. Here's a systematic approach to troubleshoot poor resolution:

  • Optimize the Mobile Phase:

    • Solvent Composition: For polysaccharide-based columns, systematically vary the ratio of the alcoholic modifier (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., hexane, heptane).[6]

    • Additives: The addition of a small percentage of an acidic or basic modifier can significantly improve peak shape and resolution.[7][8] For a basic amine like this compound, adding a basic modifier like diethylamine (DEA) can reduce peak tailing caused by interactions with residual silanol groups on the stationary phase.[7]

  • Adjust the Flow Rate: Lowering the flow rate can increase the interaction time of the enantiomers with the chiral stationary phase, often leading to better resolution.[9]

  • Screen Different Chiral Stationary Phases (CSPs): The interaction between the analyte and the CSP is highly specific.[10] If optimization on one column fails, screening a variety of CSPs is recommended. Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) and cyclofructan-based (e.g., Larihc®) columns are good starting points for primary amines.[6]

  • Consider Temperature: Temperature can influence the thermodynamics of the chiral recognition process. Experiment with a range of column temperatures (e.g., 10°C to 40°C) to find the optimal condition for separation.[7]

Q3: My NMR spectra of the diastereomeric derivatives of this compound show overlapping signals. How can I improve the resolution?

Overlapping signals in the NMR spectra of diastereomers can make accurate integration and ee determination difficult. Here are some strategies to improve signal resolution:

  • Choose a Different Chiral Derivatizing Agent (CDA): The degree of chemical shift non-equivalence between diastereomers is highly dependent on the CDA used.[11] If one CDA provides poor resolution, another may induce larger chemical shift differences. Mosher's acid is a classic choice, but other reagents like 2-formylphenylboronic acid in combination with a chiral diol (e.g., BINOL) can form rigid diastereomeric complexes with significant spectral separation.[3][4]

  • Optimize NMR Acquisition Parameters:

    • Higher Magnetic Field: A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion and may resolve overlapping signals.

    • Solvent Effects: The choice of deuterated solvent can influence the conformation of the diastereomers and, consequently, their NMR spectra.[12] Experiment with different solvents (e.g., CDCl₃, C₆D₆, acetone-d₆).

  • Use a Chiral Solvating Agent (CSA): Instead of forming a covalent bond, a CSA forms a transient, non-covalent complex with the enantiomers.[5][12] This can induce sufficient chemical shift differences for ee determination.

Q4: I suspect my reaction is undergoing kinetic resolution. How can I confirm this and what are the implications for ee determination?

Kinetic resolution occurs when one enantiomer of a racemic starting material reacts at a different rate than the other, leading to an enantioenriched product and unreacted starting material.[13][14] This is a common phenomenon in asymmetric synthesis.

  • Confirmation: To confirm kinetic resolution, monitor the ee of both the product and the unreacted starting material as the reaction progresses. If kinetic resolution is occurring, the ee of the product will be high, and the unreacted starting material will become enriched in the slower-reacting enantiomer.

  • Implications for ee Determination: It is crucial to determine the ee of the product and not the remaining starting material to assess the enantioselectivity of the reaction. The reaction should ideally be stopped at around 50% conversion to obtain a high yield of the enantioenriched product.[14] Dynamic kinetic resolution is a more advanced technique that combines kinetic resolution with in-situ racemization of the starting material to achieve a theoretical yield of up to 100% of the desired enantiomer.[15]

Troubleshooting Guides

Guide 1: Chiral HPLC Troubleshooting
Symptom Potential Cause Troubleshooting Steps
Poor Resolution Inappropriate mobile phase composition.Systematically vary the percentage of the alcohol modifier. Add a small amount (0.1%) of an acidic or basic modifier (e.g., TFA or DEA).[7][16]
Unsuitable Chiral Stationary Phase (CSP).Screen different CSPs (e.g., polysaccharide-based, cyclofructan-based).[6]
Suboptimal flow rate or temperature.Reduce the flow rate. Experiment with different column temperatures.[7][9]
Peak Tailing Secondary interactions with the stationary phase.For basic amines, add a basic modifier like DEA to the mobile phase.[7]
Column overload.Dilute the sample and reinject.[7]
Ghost Peaks Contaminated mobile phase or HPLC system.Use freshly prepared, high-purity mobile phase. Run a blank gradient to identify the source of contamination.[7]
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each run.
Mobile phase composition changes.Prepare fresh mobile phase daily and ensure consistent composition.

Experimental Workflow: Chiral HPLC Method Development

HPLC_Workflow cluster_0 Initial Screening cluster_1 Optimization cluster_2 Validation Start Select CSPs (Polysaccharide & Cyclofructan) Screen Screen with Generic Mobile Phases (Normal & Polar Organic Modes) Start->Screen Screen->Start No Separation Optimize_MP Optimize Mobile Phase (Solvent Ratio & Additives) Screen->Optimize_MP Partial Separation Observed Optimize_Flow Optimize Flow Rate Optimize_MP->Optimize_Flow Optimize_Temp Optimize Temperature Optimize_Flow->Optimize_Temp Validate Validate Method (Linearity, Accuracy, Precision) Optimize_Temp->Validate Baseline Resolution Achieved

Caption: Workflow for chiral HPLC method development.

Guide 2: NMR with Chiral Derivatizing Agent (CDA) Troubleshooting
Symptom Potential Cause Troubleshooting Steps
Overlapping Diastereomer Signals CDA provides insufficient chemical shift non-equivalence.Try a different CDA (e.g., Mosher's acid, (R)- or (S)-BINOL with 2-formylphenylboronic acid).[3][4][17]
Suboptimal NMR solvent.Experiment with different deuterated solvents (e.g., CDCl₃, C₆D₆).[12]
Incomplete Derivatization Reaction conditions not optimized.Ensure stoichiometric amounts of reagents and allow sufficient reaction time. The use of a coupling agent may be necessary.
Broad NMR Signals Presence of paramagnetic impurities or aggregation.Filter the NMR sample through a small plug of silica gel.
Inaccurate Integration Poor signal-to-noise ratio or baseline distortion.Increase the number of scans. Ensure proper phasing and baseline correction of the spectrum.

Experimental Protocol: Derivatization with Mosher's Acid Chloride

  • Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.5 mL of deuterated chloroform (CDCl₃).

  • Addition of Reagents: Add 1.1 equivalents of enantiomerically pure (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) to the NMR tube. Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 equivalents), to scavenge the HCl byproduct.

  • Reaction: Cap the NMR tube and gently shake to mix the contents. Allow the reaction to proceed at room temperature for 15-30 minutes.

  • NMR Analysis: Acquire a ¹H NMR spectrum of the resulting diastereomeric amides.

  • Data Processing: Carefully integrate well-resolved signals corresponding to the two diastereomers to determine the enantiomeric excess.

Logical Relationship: Troubleshooting NMR Signal Overlap

NMR_Troubleshooting Start Overlapping NMR Signals Change_CDA Change Chiral Derivatizing Agent Start->Change_CDA Change_Solvent Change NMR Solvent Start->Change_Solvent Higher_Field Use Higher Field NMR Start->Higher_Field Resolved Signals Resolved Change_CDA->Resolved Change_Solvent->Resolved Higher_Field->Resolved

Caption: Decision tree for resolving overlapping NMR signals.

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]

  • Kinetic resolution of amines - Bode Research Group. ETH Zurich. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. National Institutes of Health. [Link]

  • Rapid determination of enantiomeric excess via NMR spectroscopy. University of Birmingham. [Link]

  • Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. Organic Letters. [Link]

  • The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase. Semantic Scholar. [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [Link]

  • Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. JoVE. [Link]

  • Chiral derivatizing agent. Wikipedia. [Link]

  • Chiral amine enantiomeric excess determination using self-assembled octahedral Fe(II)-imine complexes. PubMed. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Waters. [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. PubMed. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Institutes of Health. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. [Link]

  • Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]

  • Enantiomeric excess – Knowledge and References. Taylor & Francis. [Link]

Sources

Validation & Comparative

A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Evaluating 2-(2-Methylcyclohexyl)ethan-1-amine in Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or catalyst is paramount to achieving desired stereochemical outcomes. This guide provides a comparative analysis of 2-(2-methylcyclohexyl)ethan-1-amine against other well-established chiral amines. While specific experimental data for this compound in peer-reviewed literature is scarce, this guide will leverage data from structurally analogous amines to project its potential efficacy and provide a framework for its application in asymmetric transformations.

Introduction to Chiral Amines in Asymmetric Synthesis

Chiral amines are indispensable tools in modern organic chemistry, serving as versatile chiral auxiliaries, resolving agents, and organocatalysts.[1][2] Their ability to induce stereoselectivity is fundamental to the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and fine chemicals where a specific stereoisomer often dictates biological activity. Chiral amines can form transient diastereomeric intermediates, such as salts or amides, which can be separated, or they can act as catalysts to control the stereochemical course of a reaction.[3]

The efficacy of a chiral amine is dictated by its structural and electronic properties. Steric hindrance, conformational rigidity, and the nature of the substituents on the amine all play a crucial role in determining the degree of stereochemical control.

Structural Analysis of this compound

This compound is a primary chiral amine characterized by a bulky 2-methylcyclohexyl group attached to an ethylamine backbone. The presence of two chiral centers, one on the cyclohexane ring and the carbon bearing the methyl group, suggests the existence of multiple diastereomers. The conformational rigidity of the cyclohexane ring, influenced by the methyl substituent, can create a well-defined chiral environment. This steric bulk is anticipated to be a key factor in its ability to induce asymmetry.

Compared to widely used chiral amines like (R)- or (S)-α-phenylethylamine, this compound lacks the aromatic ring, which can participate in π-π stacking interactions. However, its bulky aliphatic nature may offer advantages in reactions where steric differentiation is the primary mode of stereoinduction.

Comparative Performance Analysis with Other Chiral Amines

Due to the limited availability of direct experimental data for this compound, this section will draw comparisons with other primary chiral amines that share structural similarities, such as a bulky aliphatic group adjacent to the amine.

Application as a Resolving Agent for Racemic Acids

Chiral amines are frequently employed for the resolution of racemic carboxylic acids through the formation of diastereomeric salts.[4] The differential solubility of these salts allows for their separation by fractional crystallization. The efficiency of this process is highly dependent on the specific pairing of the acid and the amine.

Table 1: Comparison of Chiral Amines as Resolving Agents for Racemic Ibuprofen

Chiral AmineResolving AgentDiastereomeric Excess (%de) of SaltYield of Enriched AcidEnantiomeric Excess (%ee) of Enriched AcidReference
(S)-(-)-α-Phenylethylamine Racemic Ibuprofen40% (initial)53% (initial)>95% (after crystallization)[5][6]
Hypothetical: this compound Racemic IbuprofenNot ReportedNot ReportedNot Reported-

Based on the structure of this compound, it is plausible that it could form well-defined crystalline salts with carboxylic acids. The bulky and rigid cyclohexyl group may lead to significant differences in the crystal packing of the diastereomeric salts, potentially enabling efficient resolution.

Use as a Chiral Auxiliary in Asymmetric Synthesis

When covalently attached to a substrate, a chiral amine can act as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions. The auxiliary is then cleaved to yield the enantiomerically enriched product.

A common application is the asymmetric alkylation of enolates derived from amides of chiral amines.[7][8] The chiral auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less hindered side.

Table 2: Performance of Chiral Amine Auxiliaries in Asymmetric Alkylation

Chiral AuxiliarySubstrateReactionDiastereomeric Excess (%de)YieldReference
(S)-(-)-N-Benzyl-α-methylbenzylamine Amide enolateAlkylationHigh (often >95%)Good to Excellent[9]
Hypothetical: this compound Amide enolateAlkylationNot ReportedNot Reported-

The steric bulk of the 2-methylcyclohexyl group in an amide derived from this compound could provide effective facial shielding of the corresponding enolate, leading to high diastereoselectivity in alkylation reactions.

Experimental Protocols

While specific protocols for this compound are not available, the following detailed protocol for the resolution of racemic ibuprofen using (S)-(-)-α-phenylethylamine serves as a representative example of how a chiral amine can be employed as a resolving agent.[10][11][12] This protocol can be adapted for the evaluation of new chiral amines like this compound.

Exemplary Protocol: Resolution of Racemic Ibuprofen

This protocol describes the separation of the enantiomers of ibuprofen via diastereomeric salt formation with (S)-(-)-α-phenylethylamine.

Materials:

  • Racemic ibuprofen

  • (S)-(-)-α-Phenylethylamine

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Salt Formation:

    • In a flask, dissolve racemic ibuprofen (1.0 eq) in methanol.

    • Add (S)-(-)-α-phenylethylamine (0.5 eq) to the solution.

    • Heat the mixture to reflux until all solids dissolve.

    • Slowly cool the solution to room temperature and then in an ice bath to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

  • Liberation of the Enriched Carboxylic Acid:

    • Suspend the crystalline diastereomeric salt in water.

    • Acidify the mixture with hydrochloric acid until the pH is acidic.

    • Extract the enriched ibuprofen into diethyl ether.

    • Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched ibuprofen.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the recovered ibuprofen can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the known value for the pure enantiomer.[5]

Workflow Diagram:

Caption: Workflow for the resolution of racemic ibuprofen.

Mechanistic Insights: A Hypothetical Catalytic Cycle

While not demonstrated experimentally for this compound, if it were to act as an organocatalyst in a reaction such as an asymmetric Michael addition, a plausible catalytic cycle would involve the formation of a chiral enamine or iminium ion intermediate.

Catalytic_Cycle amine Chiral Amine (this compound) ketone Ketone (Substrate) enamine Chiral Enamine Intermediate ketone->enamine + Amine - H₂O adduct_iminium Iminium Adduct enamine->adduct_iminium + Michael Acceptor michael_acceptor Michael Acceptor (Electrophile) product Chiral Product adduct_iminium->product + H₂O product->amine - Amine (Regenerated) water H₂O

Sources

Benchmarking Novel Chiral Auxiliaries: A Performance Evaluation of 2-(2-Methylcyclohexyl)ethan-1-amine Against Established Standards

Author: BenchChem Technical Support Team. Date: January 2026

The Role of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][2] This covalent modification introduces a chiral environment, leading to the preferential formation of one diastereomer over the other.[1] After the desired stereocenter has been created, the auxiliary is cleaved and can ideally be recovered for reuse.[2][3] The effectiveness of a chiral auxiliary is primarily assessed by the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the product and the overall chemical yield.[1]

Established Chiral Auxiliaries: The Gold Standard

A few classes of chiral auxiliaries have become the benchmarks in the field due to their high efficacy, predictability, and broad applicability.[1][4]

  • Evans' Oxazolidinone Auxiliaries: Developed by David A. Evans, these are among the most successful and widely used chiral auxiliaries.[1][2][5] Derived from readily available amino alcohols, they provide excellent stereocontrol in alkylation and aldol reactions. The steric bulk of the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile.[1][3]

  • Oppolzer's Sultams: Based on camphor, these auxiliaries offer a rigid bicyclic structure that creates a well-defined chiral environment.[1][2] This leads to high levels of asymmetric induction in reactions such as aldol additions, alkylations, and Diels-Alder reactions.[1]

  • Pseudoephedrine Amides: Pioneered by Andrew G. Myers, the use of pseudoephedrine as a chiral auxiliary provides a practical and cost-effective method for the asymmetric synthesis of a variety of chiral compounds.[1][2] Both enantiomers of pseudoephedrine are inexpensive and readily available, and the corresponding amides undergo highly diastereoselective alkylations.[1][2]

Hypothetical Application and Predictive Analysis of 2-(2-Methylcyclohexyl)ethan-1-amine as a Chiral Auxiliary

Given the absence of direct experimental data, we can hypothesize the application of this compound as a chiral auxiliary by forming an amide with a prochiral carboxylic acid derivative. The stereochemical outcome of reactions, such as the alkylation of the corresponding enolate, would then be influenced by the stereocenters on the cyclohexane ring.

The key structural features of this compound that would influence its performance as a chiral auxiliary are:

  • The Stereocenters: The cyclohexane ring contains two stereocenters, at C1 and C2. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The relative stereochemistry (cis or trans) of the methyl group and the ethylamine substituent will dictate the conformational preference of the cyclohexane ring and, consequently, the steric environment around the reactive center.

  • Conformational Rigidity: The cyclohexane ring can adopt a chair conformation, which is relatively rigid. The substituents will preferentially occupy equatorial positions to minimize steric strain. This conformational bias is crucial for creating a predictable steric environment.

  • Steric Hindrance: The 2-methylcyclohexyl group provides significant steric bulk, which is a key requirement for an effective chiral auxiliary. This steric hindrance would be expected to block one face of the enolate derived from the amide, leading to a diastereoselective reaction.

Predictive Model for Diastereoselection:

In a hypothetical asymmetric alkylation, the enolate formed from the N-acyl derivative of this compound would be chelated to a lithium cation. The conformation of the cyclohexane ring and the orientation of the enolate would be dictated by minimizing steric interactions. The bulky 2-methylcyclohexyl group would be expected to effectively shield one face of the enolate, directing the incoming electrophile to the opposite face. The degree of diastereoselectivity would depend on the relative energies of the transition states leading to the two possible diastereomeric products.

Comparative Performance Data of Established Chiral Auxiliaries

To provide a benchmark for the potential performance of this compound, the following tables summarize the typical performance of established chiral auxiliaries in key asymmetric reactions.

Table 1: Asymmetric Alkylation Reactions

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans' OxazolidinoneBenzyl bromide>99:195[1]
Oppolzer's SultamMethyl iodide>98:290[1]
Pseudoephedrine AmideBenzyl bromide>98:292[1]

Table 2: Asymmetric Aldol Reactions

Chiral AuxiliaryAldehydeDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans' OxazolidinoneIsobutyraldehyde>99:185[2][5]
Oppolzer's SultamBenzaldehyde>95:588[1]

Experimental Protocols for Benchmarking

To experimentally evaluate the performance of this compound as a chiral auxiliary, the following detailed protocols for asymmetric alkylation and aldol reactions using established auxiliaries can be adapted.

General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

G cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Purification & Analysis cluster_3 Final Steps Attach Auxiliary Attach Chiral Auxiliary to Prochiral Substrate Diastereoselective Reaction Perform Diastereoselective Reaction Attach Auxiliary->Diastereoselective Reaction Separate Diastereomers Separate Diastereomers (if necessary) Diastereoselective Reaction->Separate Diastereomers Determine d.r. Determine Diastereomeric Ratio (NMR, HPLC) Separate Diastereomers->Determine d.r. Cleave Auxiliary Cleave Chiral Auxiliary Determine d.r.->Cleave Auxiliary Recover Auxiliary Recover and Recycle Chiral Auxiliary Cleave Auxiliary->Recover Auxiliary Isolate Product Isolate Enantiomerically Enriched Product Cleave Auxiliary->Isolate Product

Caption: A general workflow for utilizing a chiral auxiliary in asymmetric synthesis.

Protocol 1: Asymmetric Alkylation of an N-Acyloxazolidinone (Evans' Auxiliary)
  • Acylation of the Chiral Auxiliary: To a solution of the oxazolidinone in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a strong base (e.g., n-butyllithium) dropwise. After stirring for 30 minutes, add the desired acyl chloride and allow the reaction to warm to room temperature.

  • Enolate Formation: Cool the solution of the N-acyloxazolidinone to -78 °C and add a strong base (e.g., lithium diisopropylamide, LDA) to form the lithium enolate.

  • Alkylation: Add the electrophile (e.g., benzyl bromide) to the enolate solution at -78 °C and stir for several hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo. The crude product is purified by flash column chromatography.

  • Determination of Diastereomeric Ratio: The diastereomeric ratio of the purified product is determined by ¹H NMR spectroscopy or HPLC analysis.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved by hydrolysis (e.g., with LiOH/H₂O₂) to yield the corresponding carboxylic acid and the recoverable auxiliary.[6]

Logic of Asymmetric Induction in Alkylation

G cluster_0 Enolate Formation cluster_1 Stereodifferentiation cluster_2 Product Formation Enolate Chiral Auxiliary-Substrate Adduct Deprotonation with Base Formation of Chiral Enolate TransitionState Chiral Enolate Steric Shielding of One Face Electrophile Approaches from Unhindered Face Enolate:f2->TransitionState:f0 Product Diastereomerically Enriched Product Cleavage of Auxiliary Enantiomerically Enriched Product TransitionState:f2->Product:f0

Caption: The logical progression of asymmetric induction in an auxiliary-controlled alkylation reaction.

Conclusion

While the performance of this compound as a chiral auxiliary remains to be experimentally determined, a theoretical analysis of its structure suggests it has the potential to be an effective chiral directing group. Its rigid cyclohexyl backbone and the steric bulk provided by the 2-methyl substituent are promising features for inducing high levels of diastereoselectivity. To validate this potential, a systematic experimental investigation is required, following the established protocols for benchmarking against well-known auxiliaries like Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides. The comparative data and experimental frameworks provided in this guide offer a solid foundation for researchers to embark on the evaluation of this and other novel chiral auxiliaries, contributing to the ever-evolving toolbox of asymmetric synthesis.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • Chiral Auxiliary Controlled Reactions. No Added Chemicals. Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. Available at: [Link]

  • Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. Journal of the American Chemical Society. Available at: [Link]

  • Selected Diastereoselective Reactions: Electrocyclizations. ResearchGate. Available at: [Link]

  • Chiral auxiliary. Chemeurope.com. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Methylcyclohexyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-(2-Methylcyclohexyl)ethan-1-amine. As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. This guide moves beyond simple instruction to provide the causal reasoning behind each step, ensuring that our protocols are not just followed, but understood. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring full compliance with regulatory standards.

Hazard Identification and Risk Assessment

This compound is a primary aliphatic amine. While specific toxicological data for this exact compound is limited, its structural similarity to cyclohexylamine allows for a robust hazard assessment based on established data for this class of chemicals.[1] The primary risks are associated with its basicity, corrosivity, and flammability.

Key Hazard Information Summary

Property/HazardDescriptionRationale & Source(s)
Chemical Class Primary Aliphatic AmineThe structure consists of a cyclohexane ring with an amino (-NH2) substituent.[1][2]
Appearance Colorless to pale yellow liquid with a strong, fishy, ammonia-like odor.Characteristic of cyclohexylamines.[2][3]
Primary Hazards Corrosive: Causes severe skin burns and eye damage. Toxic: Harmful if inhaled, swallowed, or in contact with skin. Flammable: Liquid and vapors may be flammable.Amines are strong bases that are corrosive to tissue.[4][5][6] Combustion can produce toxic oxides of nitrogen (NOx).[3][4]
Reactivity Strong Base: Reacts violently with acids and strong oxidizing agents.Neutralization reactions with acids are highly exothermic.[3] Contact with strong oxidizers can cause fire and explosion hazards.[2][4]
Incompatibilities Strong Acids (e.g., HCl, H₂SO₄), Oxidizing Agents (e.g., peroxides, nitrates), Acid Anhydrides, Acid Chlorides, Isocyanates, and certain metals like copper, aluminum, and zinc.Violent reactions can occur, releasing heat, flammable gases (e.g., hydrogen with reducing agents), or toxic fumes.[2][3][4][7]

Immediate Safety & Handling Protocols

Before beginning any work that will generate this compound waste, ensure the following controls are in place. These are non-negotiable elements of a safe laboratory practice.

Personal Protective Equipment (PPE)

The corrosive nature of this compound necessitates comprehensive barrier protection.

  • Hand Protection: Wear nitrile or neoprene gloves. Avoid latex, as it offers poor resistance. Always double-check the glove manufacturer's compatibility chart.

  • Eye Protection: Chemical safety goggles are mandatory. When handling larger quantities (>50 mL) or when there is a significant splash risk, a full-face shield must be worn in addition to goggles.[8]

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened. For large-scale transfers, a chemically resistant apron is also required.[8]

  • Respiratory Protection: All handling of open containers must be performed inside a certified chemical fume hood to prevent inhalation of harmful vapors.[5]

Spill Response

Preparedness is a critical control measure.[8] Ensure a spill kit specifically for corrosive and flammable bases is readily accessible.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Contain: For small spills (<100 mL), contain the spill using a universal absorbent or a specialized amine-neutralizing absorbent. Do not use combustible materials like paper towels for the initial containment.

  • Neutralize (with caution): Once absorbed, cautiously apply a weak acid (e.g., citric acid solution) to the absorbed material to neutralize the amine. Be prepared for a potential exothermic reaction.

  • Collect & Dispose: Carefully scoop the neutralized material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a detergent solution, followed by a water rinse.

  • Waste Disposal: The collected spill debris must be disposed of as hazardous waste, following the procedures outlined in Section 4 of this guide.

Waste Management and Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions within waste containers. The guiding principle is to never mix amine waste with other waste streams at the point of generation.

The Criticality of Segregation

Mixing amine waste, which is strongly basic, with acidic waste can cause a violent exothermic reaction, potentially leading to a dangerous pressure buildup, boiling, and forceful ejection of corrosive contents from the waste container.[3][4] Similarly, mixing with strong oxidizers can create a significant fire or explosion hazard.[2] Therefore, this compound waste must be collected in a dedicated, properly labeled container.

Waste Collection and Containerization Protocol
  • Select the Correct Container: Use a high-density polyethylene (HDPE) or glass container compatible with amines. Avoid metal containers, especially those made of aluminum, copper, or zinc, as they can be corroded by cyclohexylamines.[2][4]

  • Labeling: The container must be clearly labeled before any waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards: "Corrosive, Flammable, Toxic"

    • The accumulation start date.

  • Collection: Collect the waste directly in the labeled container. Do not use an intermediate, unlabeled beaker or flask.

  • Closure: Keep the container tightly sealed when not in use.[8][9] Funnels must be removed immediately after use, and the cap must be securely fastened. This prevents the release of vapors and protects the container's contents from reacting with atmospheric moisture or carbon dioxide.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from heat sources and direct sunlight.[8] The storage location must have secondary containment to control any potential leaks.

Waste Segregation Workflow

The following diagram outlines the critical decision-making process for segregating chemical waste to ensure that this compound is handled correctly.

G Diagram 1: Waste Segregation Decision Workflow start Waste Generated: Is it this compound or contains it? is_amine Yes start->is_amine not_amine No is_amine->not_amine No amine_container Collect in dedicated 'Amine Waste' container. (HDPE, Labeled, Closed) is_amine->amine_container Yes check_incompatible Is the other waste incompatible with amines? (Acids, Oxidizers, etc.) not_amine->check_incompatible safe_storage Store in designated Satellite Accumulation Area amine_container->safe_storage other_waste Follow disposal protocol for that specific waste stream (e.g., 'Halogenated Solvents', 'Acid Waste', 'Aqueous Waste') other_waste->safe_storage check_incompatible->other_waste No strict_segregation STRICT SEGREGATION REQUIRED Ensure separate secondary containment and physical distance from Amine Waste container. check_incompatible->strict_segregation Yes strict_segregation->safe_storage

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